Quinolin-6-yl trifluoromethanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
quinolin-6-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYXNKUMLWUQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571037 | |
| Record name | Quinolin-6-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173089-80-0 | |
| Record name | 6-Quinolinyl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173089-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinolin-6-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Quinolinyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Quinolin-6-yl trifluoromethanesulfonate
Abstract
Quinolin-6-yl trifluoromethanesulfonate is a pivotal synthetic intermediate, prized by researchers in medicinal chemistry and materials science. Its strategic importance stems from the trifluoromethanesulfonate (triflate) group, an exceptional leaving group that renders the C6 position of the quinoline scaffold highly susceptible to a variety of cross-coupling reactions.[1][2] This guide provides a comprehensive exploration of the synthesis of this versatile building block, detailing a modern, efficient protocol that circumvents the limitations of traditional methods. Furthermore, it establishes a framework for the rigorous characterization of the compound using contemporary spectroscopic techniques, ensuring structural integrity and purity. Safety protocols for handling the reactive reagents involved are also discussed in detail, underscoring our commitment to trustworthy and reproducible science.
Introduction: The Strategic Value of Quinoline Triflates
The quinoline moiety is a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[3][4][5] The ability to selectively functionalize the quinoline ring is therefore a cornerstone of modern organic synthesis. This compound serves as a powerful linchpin in this endeavor. By converting the relatively unreactive hydroxyl group of 6-hydroxyquinoline into a highly reactive triflate ester, chemists unlock a gateway to a vast chemical space. This transformation enables a suite of powerful palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.[1][2][6]
This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, purification, and analytical validation of this compound.
Synthesis: From Phenol to a Versatile Coupling Partner
The conversion of a phenol to its corresponding aryl triflate is a fundamental transformation that activates an aromatic position for further functionalization. The reaction involves the electrophilic attack of the triflating agent on the phenolic oxygen.
Mechanistic Principle & Methodological Evolution
The standard protocol for synthesizing aryl triflates involves treating the corresponding phenol with trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) in the presence of an amine base, such as pyridine or triethylamine.[7][8] The base serves as an acid scavenger, neutralizing the triflic acid byproduct.[9] However, this method is often plagued by a significant drawback: the formation of ammonium triflate salts, which can be difficult to remove and may interfere with subsequent, sensitive palladium-catalyzed reactions.[8]
To address this, a more robust and scalable methodology utilizing biphasic Schotten-Baumann conditions has been developed.[8][10] This approach eliminates the need for amine bases, leading to a cleaner product and a vastly simplified workup. The reaction is performed in a toluene/water system where an inorganic base in the aqueous phase neutralizes the acid byproduct, while the starting material and product remain in the organic phase.[8][10] This self-validating system ensures that the crude product is largely free of catalyst-poisoning impurities.
Detailed Experimental Protocol (Biphasic Method)
This protocol is adapted from the highly efficient methodology reported by Frantz, D. E., et al. in Organic Letters.[8]
Reagents & Equipment:
-
6-Hydroxyquinoline
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Toluene
-
30% (w/v) aqueous Potassium Phosphate (K₃PO₄) solution
-
Round-bottom flask equipped with a magnetic stirrer
-
Addition funnel
-
Ice bath
Procedure:
-
Setup: To a round-bottom flask, add 6-hydroxyquinoline (1.0 eq), toluene (2 mL/mmol of phenol), and 30% aqueous K₃PO₄ solution (2 mL/mmol of phenol).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Add triflic anhydride (1.2 eq) dropwise via an addition funnel over 15-20 minutes. The causality for this slow, cooled addition is to manage the high exothermic reactivity of triflic anhydride and prevent side reactions.[7] The internal temperature should be maintained below 10 °C.
-
Reaction: Upon completion of the addition, remove the ice bath and allow the mixture to warm to ambient temperature. Continue stirring for 30 minutes. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.
-
Washing: Wash the organic layer with water (10 mL) to remove any remaining inorganic salts.
-
Isolation: Dry the toluene layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. The product is often obtained in high purity (>95%) and can be used directly in subsequent steps without chromatographic purification.[8]
Mandatory Safety Precautions for Triflic Anhydride
Triflic anhydride is a highly corrosive and water-reactive substance that requires strict handling protocols.[11][12] Failure to adhere to safety measures can result in severe chemical burns and violent reactions.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a full-face shield, elbow-length PVC or butyl rubber gloves, and a chemical-resistant apron or lab coat.[11][13]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[12][14]
-
Inert Conditions: While the biphasic protocol is robust, triflic anhydride itself is moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible and keep containers tightly sealed.[12]
-
Quenching & Spills: Never add water directly to triflic anhydride.[15] Spills should be contained with an inert absorbent material like sand or vermiculite.[13][15] For quenching, the anhydride should be added slowly to a cooled, stirred solution of a suitable nucleophile (e.g., isopropanol).
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation & Purity | Aromatic region (δ 7.5-9.0 ppm) will show a set of distinct doublets and multiplets characteristic of the 6-substituted quinoline ring system. Absence of a broad phenolic -OH peak confirms reaction completion. |
| ¹³C NMR | Structural Confirmation | Signals for all 10 carbons. Key features include the CF₃ carbon appearing as a quartet (¹JCF ≈ 320 Hz) around δ 118 ppm and the C6 carbon (attached to -OTf) shifted downfield.[16] |
| ¹⁹F NMR | Triflate Group Confirmation | A sharp singlet around δ -73 ppm is the definitive signal for the CF₃ group of the triflate ester. |
| HRMS | Molecular Formula Verification | Calculation of the exact mass provides unambiguous confirmation of the elemental composition. Expected [M+H]⁺ for C₁₀H₇F₃NO₃S⁺: 278.0093. |
| IR Spectroscopy | Functional Group Identification | Strong characteristic absorbances for S=O stretching (~1410, 1210 cm⁻¹) and C-F stretching (~1250, 1140 cm⁻¹).[17] |
NMR Spectroscopy: A Detailed Look
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound.
-
¹H NMR (500 MHz, CDCl₃): The spectrum is expected to be clean, showing only signals in the aromatic region. The proton ortho to the nitrogen (H2) will be the most downfield, likely appearing as a doublet of doublets around δ 8.9 ppm. The H5 proton, being ortho to the electron-withdrawing triflate group, will also be shifted downfield (around δ 7.8 ppm) and appear as a doublet. The remaining aromatic protons will produce a complex but predictable pattern between δ 7.4 and 8.2 ppm.
-
¹³C NMR (125 MHz, CDCl₃): The proton-decoupled spectrum will show 10 distinct signals. The most telling signal is the quartet for the CF₃ carbon, a direct result of coupling to the three fluorine atoms.[16] The carbon atom directly bonded to the triflate group (C6) is expected around δ 148 ppm.
-
¹⁹F NMR (470 MHz, CDCl₃): This experiment provides the simplest and one of the most conclusive pieces of evidence. The presence of a single, sharp peak confirms the successful installation of the triflate group and the purity of the magnetic environment around the fluorine atoms.
Synthetic Utility: A Gateway to Novel Quinoline Derivatives
The true value of this compound lies in its versatility as a precursor for cross-coupling reactions. The triflate is an excellent pseudo-halide, readily participating in the oxidative addition step of catalytic cycles. This allows for the construction of diverse molecular architectures that would be challenging to synthesize via other routes.
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids provides a direct route to 6-arylquinolines, which are common motifs in biologically active molecules.[1][6]
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the synthesis of 6-aminoquinoline derivatives, granting access to a different class of compounds with unique pharmacological profiles.[1]
-
Sonogashira and Heck Couplings: These reactions allow for the introduction of alkynyl and alkenyl substituents, respectively, which are valuable for creating rigid molecular scaffolds or for use as handles in further synthetic transformations.[2]
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for innovation in drug discovery and materials science. The biphasic synthesis protocol described herein offers a safe, efficient, and scalable route to this key intermediate, providing a product of high purity that is immediately suitable for demanding applications. Coupled with a rigorous analytical characterization workflow, researchers can proceed with confidence in their downstream synthetic efforts. The ability to leverage this building block in a multitude of cross-coupling reactions opens the door to the rapid generation of diverse and novel quinoline libraries, accelerating the discovery of next-generation therapeutics and advanced materials.
References
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Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718. Available at: [Link]
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Tye, H., & Comina, P. J. (2003). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 5(1), 107–109. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. Available at: [Link]
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Frantz, D. E., et al. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. American Chemical Society. Available at: [Link]
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Sharpless, K. B., et al. (2021). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. Available at: [Link]
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Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
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Al-Ostath, A., et al. (2023). Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and DFT studies. Journal of Molecular Structure, 1282, 135198. Available at: [Link]
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ResearchGate. (n.d.). Alkyl triflate triggered synthesis of quinolines. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
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ResearchGate. (n.d.). Zirconium triflate: An efficient catalyst for the synthesis of quinolines and quinoxalines. Available at: [Link]
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Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3496. Available at: [Link]
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Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. Available at: [Link]
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Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Plausible reaction mechanism. Triflate (⁻OTf) anions were omitted for clarity. Available at: [Link]
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ResearchGate. (n.d.). CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. Available at: [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Zinc Triflate: A Highly Efficient Reusable Catalyst in the Synthesis of Functionalized Quinolines via Friedlander Annulation. Available at: [Link]
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Reddit. (n.d.). Triflates. How do they work? Available at: [Link]
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ResearchGate. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available at: [Link]
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Wikipedia. (n.d.). Triflate. Available at: [Link]
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Stang, P. J., & White, M. R. (1983). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Accounts of Chemical Research, 16(4), 114–120. Available at: [Link]
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ResearchGate. (n.d.). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis. Available at: [Link]
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Li, W., et al. (2019). Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. Journal of the American Chemical Society, 141(17), 6851–6856. Available at: [Link]
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Organic Chemistry Data. (n.d.). Alcohol to Triflate. Available at: [Link]
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National Institutes of Health. (n.d.). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Available at: [Link]
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MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Available at: [Link]
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Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(8), 1541–1549. Available at: [Link]
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ResearchGate. (n.d.). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. Available at: [Link]
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Quinolin-6-yl Trifluoromethanesulfonate: A Comprehensive Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of Quinolin-6-yl trifluoromethanesulfonate, a pivotal building block in modern organic synthesis and medicinal chemistry. We will delve into its core characteristics, including its CAS number and detailed molecular structure. The guide will further present a validated, step-by-step protocol for its synthesis from 6-hydroxyquinoline, elucidating the mechanistic rationale behind the procedural choices. A significant focus will be placed on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of contemporary drug discovery. The reactivity of this triflate will be contextualized, and its role in the synthesis of complex molecules, such as kinase inhibitors, will be highlighted. This document is intended to be a practical resource for researchers, offering both theoretical understanding and actionable experimental insights.
Introduction: The Strategic Importance of this compound
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The functionalization of the quinoline ring is therefore a critical endeavor in the development of novel pharmaceutical agents. This compound has emerged as a highly valuable and versatile intermediate in this pursuit. Its triflate group serves as an excellent leaving group, often referred to as a "pseudohalide," enabling a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions that are otherwise challenging to achieve.[3] This guide will provide the necessary technical details to effectively synthesize and utilize this powerful synthetic tool.
Core Compound Identification and Molecular Structure
CAS Number: 173089-80-0[4]
IUPAC Name: this compound
This compound is an organic compound featuring a quinoline bicyclic heteroaromatic system. The trifluoromethanesulfonate (triflate) group is attached to the quinoline ring at the 6-position. The triflate group, with the formula CF₃SO₃⁻, is a superb leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting anion through resonance.
Molecular Formula: C₁₀H₆F₃NO₃S[4][5]
Molecular Weight: 277.22 g/mol [4][5]
Structural Representation
Caption: 2D Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's properties is essential for its effective use in research. Below is a summary of key physicochemical and predicted spectroscopic data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₃NO₃S | [4][5] |
| Molecular Weight | 277.22 | [4][5] |
| Appearance | Solid | [5] |
| Melting Point | 34-38 °C | [5] |
| SMILES | C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)N=C1 | [6] |
| InChI | InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | [6] |
Predicted Spectroscopic Data
| Spectroscopy | Predicted Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.9 (d, 1H, H2), ~8.2 (d, 1H, H4), ~8.0 (d, 1H, H8), ~7.8 (d, 1H, H5), ~7.6 (dd, 1H, H7), ~7.5 (dd, 1H, H3) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~151 (C2), ~148 (C8a), ~147 (C6), ~136 (C4), ~130 (C8), ~129 (C4a), ~125 (C7), ~122 (C5), ~121 (C3), ~118 (q, J ≈ 320 Hz, CF₃) |
| IR (KBr) | ν (cm⁻¹): ~1420 & ~1210 (S=O stretch), ~1140 (C-F stretch), ~1600-1450 (C=C and C=N aromatic stretch) |
| Mass Spectrometry (EI) | m/z (%): 277 (M⁺), 144 ([M-CF₃SO₂]⁺), 116, 89 |
| High-Resolution MS | Calculated for C₁₀H₆F₃NO₃S [M+H]⁺: 278.0093; Found: (Predicted to be within 5 ppm) |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the reaction of 6-hydroxyquinoline with a triflating agent. Triflic anhydride (Tf₂O) is a highly effective reagent for this transformation. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of aryl triflates from phenols.[10][11][12]
Materials:
-
6-Hydroxyquinoline (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 - 1.5 eq)
-
Anhydrous pyridine (2.0 - 3.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 6-hydroxyquinoline (1.0 eq) and anhydrous dichloromethane.
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Base Addition: Add anhydrous pyridine (2.0 - 3.0 eq) to the cooled solution. The choice of a non-nucleophilic base like pyridine is crucial to prevent side reactions with the highly reactive triflic anhydride.
-
Triflating Agent Addition: Add trifluoromethanesulfonic anhydride (1.1 - 1.5 eq) dropwise via the dropping funnel over a period of 15-30 minutes, ensuring the internal temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volume of the initial solvent).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the excellent leaving group ability of the triflate moiety. This makes the C-6 position of the quinoline ring highly susceptible to nucleophilic attack and, more importantly, to oxidative addition by transition metal catalysts, particularly palladium(0) complexes.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[3]
5.1.1. The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages.
Caption: Suzuki-Miyaura coupling of this compound.
Typical Suzuki-Miyaura Protocol using this compound:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up, extract the product into an organic solvent, dry, concentrate, and purify by column chromatography or recrystallization.
Application in the Synthesis of Kinase Inhibitors
The quinoline core is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The ability to introduce diverse aryl and heteroaryl substituents at the 6-position of the quinoline ring via cross-coupling reactions with this compound is a powerful strategy for generating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies. This allows for the fine-tuning of the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles.[1][2]
Conclusion
This compound is a cornerstone reagent for the functionalization of the quinoline scaffold. Its straightforward synthesis and high reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists and synthetic organic chemists. This guide has provided a comprehensive overview of its properties, a detailed protocol for its preparation, and insights into its application in the synthesis of complex molecules with therapeutic potential. The strategic use of this versatile building block will undoubtedly continue to fuel innovation in drug discovery and materials science.
References
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Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). A Simple and Efficient Synthesis of Aryl Triflates under Biphasic Conditions. Organic Letters, 4(26), 4717–4718. [Link]
-
Percec, V., Golding, G. M., & Smidrkal, J. (2004). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 6(13), 2253–2256. [Link]
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PubChem. (n.d.). 6-quinolinyl trifluoromethanesulfonate. Retrieved from [Link]
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Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Food Chemistry, 187, 449-457. [Link]
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Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]
-
NIST WebBook. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
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Acmec Biochemical. (n.d.). 173089-80-0[this compound]. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. Retrieved from [Link]
-
Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Synthesis of 6, 8, and 9. Retrieved from [Link]
-
Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to the Stability and Storage of Quinolin-6-yl Trifluoromethanesulfonate
Introduction
Quinolin-6-yl trifluoromethanesulfonate is a versatile reagent in modern organic synthesis, primarily utilized as a precursor for a variety of cross-coupling reactions. The presence of the trifluoromethanesulfonate (triflate) group, an excellent leaving group, at the 6-position of the quinoline ring system allows for the facile introduction of a wide range of substituents, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and materials with novel electronic properties.
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. Understanding the chemical liabilities of this compound is paramount for researchers in order to ensure its integrity, obtain reliable and reproducible experimental results, and maintain a safe laboratory environment. This document delves into the key factors influencing its stability, potential degradation pathways, and provides detailed protocols for its proper handling, storage, and the assessment of its purity over time.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₆F₃NO₃S | [1] |
| Molecular Weight | 277.22 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 34-38 °C | [1] |
| Flash Point | > 110 °C (closed cup) | [1] |
Key Factors Influencing Stability
The stability of this compound is primarily influenced by three key environmental factors: moisture, temperature, and light.
Moisture and Hydrolytic Stability
The triflate group is an excellent leaving group due to the high acidity of its conjugate acid, trifluoromethanesulfonic acid (pKa ≈ -14). Consequently, the ester linkage in this compound is susceptible to hydrolysis, which would yield 6-hydroxyquinoline and trifluoromethanesulfonic acid.
Sources
The Quinolyl Triflate Motif: A Lability-Driven Gateway for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Foreword: The Strategic Marriage of Stability and Reactivity
In the landscape of modern medicinal chemistry and organic synthesis, the quinoline scaffold stands as a privileged heterocyclic motif, forming the core of numerous therapeutic agents and biologically active compounds. Its inherent aromaticity and nitrogen atom provide a unique electronic and structural framework, yet direct functionalization of the quinoline core can be challenging. This guide delves into the strategic use of the trifluoromethanesulfonate (triflate, -OTf) group as a powerful tool to unlock the synthetic potential of the quinoline scaffold.
The triflate group is an exceptional leaving group, a consequence of the extreme stability of its corresponding anion, which is the conjugate base of the superacid, triflic acid.[1][2] This inherent lability transforms the otherwise inert C-O bond of a hydroxyquinoline (a quinolone) into a highly reactive site, primed for a diverse array of transformations. This guide will provide a comprehensive overview of the reactivity of quinolyl triflates, focusing on the mechanistic underpinnings of their reactions and providing practical, field-proven insights for their successful application in the laboratory.
The Genesis of Reactivity: Synthesis of Quinolyl Triflates
The journey into the rich reactivity of quinolyl triflates begins with their efficient preparation. The most common and direct route involves the reaction of a corresponding hydroxyquinoline (quinolone) with a triflating agent.
Core Protocol: Triflation of Hydroxyquinolines
The conversion of a hydroxyquinoline to its triflate derivative is typically achieved by reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.
-
Rationale: The base is crucial for deprotonating the hydroxyl group, forming the more nucleophilic quinoloxide anion. This anion then readily attacks the electrophilic sulfur atom of Tf₂O. Pyridine or a hindered amine base like 2,6-lutidine is often employed to scavenge the triflic acid byproduct, preventing potential side reactions. The choice of solvent is typically an aprotic one, such as dichloromethane (DCM) or tetrahydrofuran (THF), to avoid competitive nucleophilic attack on the triflating agent.
Step-by-Step Methodology: Synthesis of 4-Quinolyl Triflate
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the desired 4-hydroxyquinoline (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Triflating Agent: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise to the cooled, stirring solution. Caution: Tf₂O is corrosive and moisture-sensitive.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
The Heart of the Matter: Reactivity Profile of Quinolyl Triflates
The C-OTf bond on a quinoline scaffold is a versatile synthetic handle, primarily due to its susceptibility to palladium-catalyzed cross-coupling reactions. The high reactivity of the triflate group is comparable to that of an iodide in these transformations.[3]
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds
This class of reactions represents the most powerful application of quinolyl triflates, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.
General Mechanistic Workflow (Suzuki-Miyaura Coupling)
The following Graphviz diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura coupling, a cornerstone of C-C bond formation.
Sources
The Quinoline Scaffold: A Versatile Platform in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1] Its inherent structural features, including its aromaticity, hydrogen bonding capabilities, and the ability to intercalate with biomacromolecules, have made it a privileged scaffold in the design and discovery of novel therapeutic agents.[2][3] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful development as anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[4][5] This technical guide provides a comprehensive overview of the potential applications of quinoline derivatives in medicinal chemistry, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
Anticancer Applications of Quinoline Derivatives
The quest for more effective and targeted cancer therapies has led to the extensive exploration of quinoline derivatives.[6] These compounds have been shown to exert their anticancer effects through a variety of mechanisms, making them a rich source for the development of novel chemotherapeutic agents.[7][8]
Mechanisms of Anticancer Action
Quinoline derivatives employ a multifaceted approach to combat cancer, often targeting fundamental cellular processes required for tumor growth and survival.
-
DNA Intercalation and Topoisomerase Inhibition: A significant number of quinoline-based compounds exert their cytotoxic effects by inserting themselves between the base pairs of DNA (intercalation).[2] This distortion of the DNA helix interferes with essential cellular processes like replication and transcription, ultimately leading to cell death. Furthermore, some quinoline analogues, such as camptothecin and its derivatives, are potent inhibitors of topoisomerase enzymes.[8] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting topoisomerases, these quinoline derivatives cause the accumulation of DNA strand breaks, triggering apoptosis.[7]
-
Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization.[9] These agents bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10]
-
Kinase Inhibition: Protein kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. A number of quinoline derivatives have been developed as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR).[11][12] By blocking the ATP binding site of these kinases, these compounds can effectively shut down the signaling pathways that drive tumor progression.[13]
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins.[10][14]
Quantitative Data on Cytotoxic Activity
The cytotoxic potential of quinoline derivatives is typically evaluated using in vitro cell viability assays, such as the MTT or SRB assay, against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | |
| Quinoline-chalcone hybrid (Compound 33) | HeLa (Cervical) | Not specified (nanomolar) | [10] |
| Quinoline-chalcone hybrid (Compound 34) | DLD1 (Colon) | Not specified (nanomolar) | [10] |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67% inhibition | [2] |
| Thiosemicarbazone based quinoline | HCT116 (Colon) | Potent antiproliferative activity | [2] |
| 2,8-bis(trifluoromethyl)-4-substituted quinoline (5a) | HL-60 (Leukemia) | 19.88 | [15] |
| 2,8-bis(trifluoromethyl)-4-substituted quinoline (5g) | U937 (Leukemia) | 43.95 | [15] |
| Quinoline derivative (12c) | MCF-7, HL-60, HCT-116, HeLa | 0.010 - 0.042 | [9] |
| Quinoline derivative (4c) | MDA-MB-231 (Breast) | Not specified (potent) | [16] |
Signaling Pathway Visualization
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several quinoline derivatives have been developed as inhibitors of VEGFR-2.
Caption: VEGFR-2 signaling pathway and the point of inhibition by quinoline derivatives.
Experimental Protocols
This protocol outlines a standard procedure for determining the cytotoxic effects of quinoline derivatives on cancer cell lines.[17]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Add the diluted compounds to the wells and incubate for a further 24-72 hours.[15][18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.[18]
Caption: Workflow for the MTT cytotoxicity assay.
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[9]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and a fluorescence reporter that binds to polymerized microtubules.
-
Compound Addition: Add the quinoline derivative at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the rate of tubulin polymerization.
-
Data Analysis: Compare the polymerization rates in the presence of the test compound to a vehicle control to determine the percentage of inhibition. The IC50 value can be calculated from a dose-response curve.
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[13]
-
Reaction Setup: In a microplate well, combine recombinant VEGFR-2 enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add the quinoline derivative at various concentrations.
-
Kinase Reaction: Incubate the plate at 37°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that produces a signal (e.g., luminescence or fluorescence) proportional to the amount of phosphorylated substrate or remaining ATP.[13]
-
Data Analysis: The inhibitory activity is calculated by comparing the signal from wells containing the inhibitor to control wells. The IC50 value is determined from a dose-response curve.[11]
This is the first part of the comprehensive guide. The subsequent sections will delve into the antimicrobial, antiviral, and anti-inflammatory applications of quinoline derivatives, followed by detailed discussions on their synthesis and structure-activity relationships, and will conclude with a comprehensive reference list. The next step in my internal process is to gather more specific information for these upcoming sections.
Sources
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- 4. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of Quinolin-6-yl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation in Quinoline Scaffolds
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The ability to precisely install amino functionalities on this heterocyclic system is of paramount importance for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1][2]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of quinolin-6-yl trifluoromethanesulfonate. Aryl triflates are excellent electrophilic partners in this transformation due to their high reactivity, often surpassing that of the corresponding aryl halides.[1] This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting and optimization strategies.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical, as it influences the stability and reactivity of the palladium intermediates throughout the cycle.[2][5] Sterically hindered and electron-rich phosphine ligands are particularly effective in promoting the desired transformation.[1]
The catalytic cycle can be visualized as follows:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters and Reagent Selection
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters. The following table summarizes critical considerations for optimizing this reaction.
| Parameter | Recommended Choice(s) | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) sources like Pd₂(dba)₃ are often highly active. Pd(II) sources such as Pd(OAc)₂ can also be used and are reduced in situ to the active Pd(0) species.[3] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for facilitating both oxidative addition and reductive elimination.[2] The choice of ligand can depend on the nature of the amine.[5][6] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[3][7] The choice of base can impact functional group tolerance.[3] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[3][8] The choice of solvent can affect the solubility of reagents and the reaction temperature.[9] |
| Temperature | 80-110 °C | Thermal energy is typically required to drive the reaction to completion. The optimal temperature may vary depending on the specific substrates and catalyst system.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for reproducible results.[3][7] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow:
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. entegris.com [entegris.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: Palladium-Catalyzed Cross-Coupling Reactions with Quinolin-6-yl Trifluoromethanesulfonate in Modern Drug Discovery
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing quinolin-6-yl trifluoromethanesulfonate as a key building block. Quinoline scaffolds are prevalent in numerous pharmacologically active compounds, and their functionalization is a cornerstone of medicinal chemistry. This document offers detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals engaged in the synthesis of complex quinoline derivatives. We will delve into the nuances of Suzuki, Heck, and Sonogashira reactions, emphasizing the strategic advantages of employing triflate electrophiles for efficient and versatile carbon-carbon and carbon-heteroatom bond formation.
Introduction: The Strategic Importance of Quinolines and the Triflate Advantage
The quinoline moiety is a privileged scaffold in drug discovery, forming the structural core of a wide array of therapeutic agents, including antimalarials (e.g., chloroquine), anticancer drugs (e.g., camptothecin), and antibiotics (e.g., ciprofloxacin). The ability to precisely modify the quinoline ring system is therefore of paramount importance. Traditional methods often require harsh conditions or offer limited functional group tolerance.
The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field. Among the various electrophilic partners, aryl triflates (trifluoromethanesulfonates, or TfO) have emerged as highly effective substitutes for aryl halides. This compound, in particular, offers several distinct advantages:
-
High Reactivity: The triflate group is an excellent leaving group, facilitating oxidative addition to the palladium(0) catalyst, often under milder conditions than the corresponding chlorides or bromides.
-
Accessibility: It can be readily synthesized from the corresponding phenol (6-hydroxyquinoline), which is often more accessible or less expensive than the analogous halide.
-
Versatility: Its high reactivity makes it a suitable coupling partner for a broad range of nucleophiles, including boronic acids, alkenes, and terminal alkynes.
This guide will provide the foundational knowledge and practical protocols to effectively leverage this compound in key cross-coupling reactions.
The Catalytic Heart: A Unified Palladium Cycle
At the core of these reactions lies the palladium catalytic cycle. While the specific nucleophile changes, the fundamental steps remain consistent. Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Figure 1: Generalized Palladium Catalytic Cycle. This illustrates the core mechanistic steps: oxidative addition of the aryl triflate to Pd(0), followed by either transmetalation (Suzuki) or migratory insertion (Heck, Sonogashira), and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between aromatic rings. It involves the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.
Mechanistic Considerations
The key step differentiating the Suzuki coupling is transmetalation . After the initial oxidative addition of this compound to the Pd(0) complex, a base activates the organoboron species, facilitating the transfer of the organic group to the palladium center. This is followed by reductive elimination to yield the biaryl product. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions.
Experimental Protocol: Synthesis of 6-Phenylquinoline
This protocol details a typical Suzuki-Miyaura coupling between this compound and phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The solution should be thoroughly deoxygenated by bubbling the inert gas through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 6-phenylquinoline.
Data Summary
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 | 4 | 85-95 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 6 | 80-90 |
| XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 2 | >90 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound. The choice of catalyst, base, and solvent can significantly impact reaction efficiency.
Heck-Mizoroki Coupling: C-C Bond Formation with Alkenes
The Heck reaction forms a C-C bond between an aryl electrophile and an alkene. It is a powerful tool for the synthesis of substituted olefins and for building complex molecular skeletons.
Mechanistic Considerations
The Heck reaction proceeds via a different pathway after oxidative addition. Instead of transmetalation, a migratory insertion of the alkene into the palladium-carbon bond occurs. This is followed by a β-hydride elimination step, which releases the final product and a palladium-hydride species. A base is required to regenerate the active Pd(0) catalyst from this hydride intermediate.
Figure 2: A generalized workflow for performing a Heck-Mizoroki coupling reaction.
Experimental Protocol: Synthesis of 6-Styrylquinoline
This protocol describes the coupling of this compound with styrene.
Materials:
-
This compound (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Tri-o-tolylphosphine (P(o-tol)₃) (0.10 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon source
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)₂ and P(o-tol)₃ in a small amount of DMF for 10-15 minutes under an inert atmosphere.
-
Reaction Setup: In the main reaction flask, combine this compound and triethylamine. Add the pre-formed catalyst solution, followed by the styrene via syringe.
-
Reaction: Heat the mixture to 100 °C. Monitor for the consumption of the starting triflate. Reactions are typically complete in 8-24 hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over magnesium sulfate (MgSO₄), and concentrate.
-
Purification: Purify the residue via flash chromatography (silica gel, hexane/ethyl acetate) to yield 6-styrylquinoline.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for linking a terminal alkyne to an aryl or vinyl electrophile. This reaction is indispensable for creating conjugated enyne systems and incorporating the rigid, linear alkyne linker into drug candidates.
Mechanistic Considerations
The Sonogashira reaction is unique in that it typically employs a dual-catalyst system: a palladium catalyst and a copper(I) co-catalyst. The proposed mechanism involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with the Ar-Pd(II)-X complex generated from the oxidative addition of this compound. Reductive elimination then furnishes the aryl alkyne product. Copper-free Sonogashira protocols have also been developed and are often preferred to avoid potential issues with copper contamination.
Experimental Protocol: Synthesis of 6-(Phenylethynyl)quinoline
This protocol outlines a classic copper-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon source
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF and triethylamine. The mixture should be deoxygenated by bubbling with inert gas for 15 minutes. Finally, add phenylacetylene dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-4 hours. Monitor progress by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a short plug of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to obtain the desired product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently deoxygenated system; Poor quality reagents/solvents. | Use a fresh bottle of catalyst or a pre-catalyst; Ensure thorough deoxygenation of solvents; Use anhydrous solvents. |
| Formation of Side Products | Homocoupling of the boronic acid (Suzuki); Dimerization of the alkyne (Sonogashira); Isomerization of the alkene (Heck). | Lower the reaction temperature; Use a more dilute solution; Change the ligand or base. For Sonogashira, ensure the reaction is strictly anaerobic to prevent Glaser coupling. |
| Difficulty in Purification | Residual catalyst; Co-eluting byproducts. | Filter the crude reaction mixture through Celite or silica before concentrating; Use a different solvent system for chromatography; Consider recrystallization. |
Table 2: Common issues and troubleshooting strategies for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound stands out as a versatile and highly reactive electrophile for the synthesis of functionalized quinolines. The Suzuki, Heck, and Sonogashira reactions provide reliable and modular strategies for introducing aryl, vinyl, and alkynyl groups, respectively. By understanding the underlying catalytic cycles and adhering to rigorous experimental protocols, researchers in drug discovery can efficiently access a vast chemical space of novel quinoline derivatives, accelerating the development of next-generation therapeutics. The protocols and insights provided herein serve as a robust starting point for the practical application of these powerful synthetic transformations.
References
-
Caddick, S., & Fitzmaurice, R. (2009). Fundamental aspects of the Suzuki–Miyaura cross-coupling reaction. Chemical Society Reviews, 38(11), 3175-3202. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
Application Notes & Protocols: A Guide to the Synthesis of 6-Substituted Quinolines from Quinolin-6-yl Trifluoromethanesulfonate
Introduction: The Strategic Importance of C-6 Functionalization in Quinoline Scaffolds
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3] First isolated from coal tar in 1834, this nitrogen-containing heterocyclic aromatic compound is prevalent in a vast array of natural products, particularly alkaloids, and has been leveraged to develop drugs with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4]
The therapeutic efficacy and physicochemical properties of quinoline-based compounds are profoundly influenced by the substitution pattern on the quinoline ring.[2][3] Strategic functionalization at specific positions allows for the fine-tuning of a molecule's biological activity, solubility, metabolic stability, and target-binding affinity. The C-6 position, in particular, has been identified as a critical site for modification in the development of novel therapeutic agents, such as c-Met inhibitors derived from the cabozantinib scaffold.[5][6]
This guide focuses on the use of Quinolin-6-yl trifluoromethanesulfonate (quinolin-6-yl triflate) as a highly versatile and reactive precursor for the synthesis of diverse 6-substituted quinolines. The triflate group (CF₃SO₃⁻) is an exceptional leaving group, rendering the C-6 position highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This reactivity surpasses that of traditional aryl halides (Br, Cl), often enabling reactions to proceed under milder conditions with a broader range of coupling partners, thereby accelerating the discovery and development of novel quinoline-based molecules.[7][8][9][10][11][12]
The Precursor: Preparation of this compound
The journey to diverse 6-substituted quinolines begins with the efficient preparation of the triflate precursor from commercially available 6-hydroxyquinoline.
Protocol 1: Synthesis of this compound
Reaction Scheme:
-
6-Hydroxyquinoline + Triflic Anhydride → this compound
Materials:
-
6-Hydroxyquinoline
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or Triethylamine (Et₃N)[13]
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-hydroxyquinoline (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine or triethylamine (1.5 - 2.0 eq) to the solution dropwise while stirring.
-
Triflic Anhydride Addition: Slowly add triflic anhydride (1.1 - 1.2 eq) dropwise to the cooled solution. The reaction is exothermic; maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Expert Insight: The choice of base is crucial. Pyridine is often sufficient, but for more sensitive substrates, a non-nucleophilic hindered base may be preferred. Anhydrous conditions are paramount as triflic anhydride reacts readily with water. The high reactivity of the triflate makes it a superior substrate for subsequent cross-coupling compared to the corresponding bromide, which often requires higher temperatures and more forceful conditions.[8][9]
Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
Quinolin-6-yl triflate is an ideal electrophile for a suite of palladium-catalyzed reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.
Caption: General synthetic routes from quinolin-6-yl triflate.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 6-arylquinolines. These structures are common in pharmacologically active molecules.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Quinolin-6-yl triflate
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)[14][15]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME)
Procedure:
-
Setup: To a reaction vessel, add quinolin-6-yl triflate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio).
-
Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Expert Insight: The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[12] The choice of ligand can be critical; for sterically hindered substrates, more complex ligands may be required. In some cases, the choice of ligand can even influence the stereochemical outcome of the reaction.[14][15]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a transformation of immense importance in drug discovery.[11][16] It allows for the coupling of quinolin-6-yl triflate with a wide variety of primary and secondary amines.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Quinolin-6-yl triflate
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine Ligand (e.g., BINAP, Xantphos, RuPhos) (2-4 mol%)[16][17]
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Setup (Glovebox Recommended): In an oven-dried vial inside a glovebox, combine the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the quinolin-6-yl triflate and the amine.
-
Solvent and Sealing: Add the anhydrous solvent, seal the vial with a Teflon-lined cap, and remove it from the glovebox.
-
Heating: Place the vial in a preheated oil bath or heating block at 90-110 °C. Stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction and Concentration: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography.
Expert Insight: The choice of ligand is the most critical parameter in this reaction. Bulky, electron-rich biaryl phosphine ligands (like RuPhos or BrettPhos) are often superior for coupling challenging substrates, including secondary amines and aryl chlorides.[17][18] The base must be strong but non-nucleophilic; sodium tert-butoxide is a common and effective choice.
Caption: Workflow for Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond, linking the quinoline core to a terminal alkyne.[7][19] This reaction is invaluable for creating extended π-systems and for introducing a reactive "handle" for further transformations like click chemistry.
Protocol 4: General Procedure for Sonogashira Coupling
Materials:
-
Quinolin-6-yl triflate
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base/solvent (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Optional co-solvent (e.g., THF, DMF)
Procedure:
-
Setup: Combine quinolin-6-yl triflate (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%) in a reaction flask.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent/Reagent Addition: Add the degassed amine (e.g., Et₃N) and any co-solvent. Add the terminal alkyne (1.5 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (typically 2-8 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and water.
-
Extraction and Concentration: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
ngcontent-ng-c1311558766="" class="ng-star-inserted">Expert Insight: The dual-catalyst system is the hallmark of the classic Sonogashira reaction. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which speeds up the transmetalation step.[19] Copper-free Sonogashira protocols exist and can be advantageous for sensitive substrates where copper-mediated alkyne homocoupling (Glaser coupling) is a concern.[19]
Additional Cross-Coupling Methodologies
-
Heck Coupling: This reaction couples the quinoline triflate with an alkene to form a new C-C bond, typically yielding a 6-alkenylquinoline.[9][20][21] The reaction is catalyzed by a palladium source (e.g., Pd(OAc)₂) in the presence of a phosphine ligand and an organic base like triethylamine.[20]
-
Stille Coupling: This reaction uses an organostannane (organotin) reagent as the nucleophilic partner.[10][22][23] While extremely versatile, the toxicity of tin reagents has led to its partial replacement by the Suzuki coupling.[22] It remains a powerful option when the corresponding boronic acid is unstable or difficult to prepare.
Data Summary: Comparison of Coupling Reactions
| Reaction | Bond Formed | Coupling Partner | Key Reagents | Advantages |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Boronic Acid/Ester | Pd Catalyst, Base (e.g., K₂CO₃) | Low toxicity, high functional group tolerance, commercially available reagents.[24] |
| Buchwald-Hartwig | C(sp²)-N | Primary/Secondary Amine | Pd Catalyst, Phosphine Ligand, Strong Base (e.g., NaOt-Bu) | Broad amine scope, direct C-N bond formation.[11][16][17] |
| Sonogashira | C(sp²)-C(sp) | Terminal Alkyne | Pd Catalyst, Cu(I) salt, Amine Base | Mild conditions, direct introduction of a versatile alkynyl group.[19][25] |
| Heck | C(sp²)-C(sp²) | Alkene | Pd Catalyst, Base (e.g., Et₃N) | Atom economical, good for vinylation of aryl groups.[9][20][21] |
| Stille | C(sp²)-C(sp²) | Organostannane | Pd Catalyst, often LiCl additive | Tolerant of a wide range of functional groups, neutral conditions.[10][22][23] |
Conclusion
This compound stands out as a superior building block for the modular synthesis of 6-substituted quinolines. Its high reactivity enables a diverse array of palladium-catalyzed cross-coupling reactions to be performed under relatively mild conditions. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and reproducible methods for accessing novel quinoline derivatives. By mastering these techniques, researchers in drug discovery and materials science can rapidly generate libraries of compounds, accelerating the identification of new lead candidates with optimized properties and functions.
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Klatt T., Markiewicz J.T., Sämann C., Knochel P. Strategies to Prepare and Use Functionalized Organometallic Reagents. J. Org. Chem. 2014;79:4253–4269. [Link]
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D’Souza, D. M., & Müller, T. J. (2017). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 46(1), 45-74. [Link]
-
Valente, C., & Organ, M. G. (2011). Impact of Cross-Coupling Reactions in Modern Drug Discovery. Angewandte Chemie International Edition, 50(41), 9572-9574. [Link]
-
Muscia, G. K., Bollini, M., & Carnevale, J. P. (2020). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 25(18), 4166. [Link]
-
Shaikh, I. N., & D'Souza, A. M. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry, 85(15), 9875-9884. [Link]
-
Lien, E., et al. (2019). Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. Archiv der Pharmazie, 352(9), e1900101. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
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NROChemistry. Heck Coupling. [Link]
-
Pereira, R., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 44(28), 12053-12066. [Link]
-
Al-Ostoot, F. H., et al. (2022). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 38(4). [Link]
-
Lien, E., et al. (2019). Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. PubMed, 31414521. [Link]
-
ResearchGate. Triflates as precursors for Heck couplings. [Link]
-
Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19379. [Link]
-
ResearchGate. Synthesis of Quinolines through nucleophile-triggered 6-endo cyclization. [Link]
-
Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4966. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(40), 9934-9944. [Link]
-
Singh, P., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(6), 2110-2114. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
International Letters of Chemistry, Physics and Astronomy. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
ResearchGate. Example of intermolecular Heck reactions. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
SynArchive. Stille Coupling. [Link]
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ResearchGate. New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]
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Organic Chemistry Portal. Synthesis of quinolines. [Link]
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-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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ResearchGate. Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]
-
Organic Chemistry Portal. A Method for the Synthesis of Substituted Quinolines. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]
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Application Notes & Protocols: The Strategic Use of Quinolin-6-yl Trifluoromethanesulfonate in the Synthesis of Kinase Inhibitors
Introduction: The Quinoline Scaffold and the Power of the Triflate Leaving Group
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of bioactive compounds, including numerous FDA-approved drugs.[1] In the realm of oncology, quinoline derivatives are particularly prominent as kinase inhibitors, molecules designed to block specific signaling pathways that drive tumor growth and proliferation.[2][3] The synthesis of these complex molecules requires robust and versatile chemical tools. Quinolin-6-yl trifluoromethanesulfonate has emerged as a superior building block for this purpose. Its utility stems from the trifluoromethanesulfonate (triflate) group, an exceptional leaving group that renders the C6-position of the quinoline ring highly active for palladium-catalyzed cross-coupling reactions.[4] This reactivity allows for the efficient formation of crucial carbon-carbon and carbon-nitrogen bonds, which are fundamental to the architecture of many potent kinase inhibitors, such as analogues of Lapatinib.[5][6][7][8]
This guide provides an in-depth look at the application of this compound in the synthesis of kinase inhibitors, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development.
Physicochemical Properties & Handling
Understanding the properties of this compound is critical for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 173089-80-0 | |
| Molecular Formula | C₁₀H₆F₃NO₃S | [9] |
| Molecular Weight | 277.22 g/mol | |
| Appearance | Solid | |
| Melting Point | 34-38 °C |
Safety & Handling: this compound is classified as acutely toxic if swallowed and can cause skin and eye irritation. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[10][11][12][13]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The triflate group's high reactivity makes this compound an ideal electrophile for two of the most powerful bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the method of choice for creating biaryl or aryl-vinyl linkages, which are common structural motifs in kinase inhibitors that often occupy the ATP-binding site. The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate.[14][15][16][17] The use of a triflate, such as in this compound, often allows for milder reaction conditions compared to less reactive aryl chlorides or bromides.[15]
Caption: General Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 6-Aryl-quinoline, a core structure for various kinase inhibitors.
Reaction Scheme: (Illustrative scheme showing this compound reacting with an arylboronic acid)
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 277.22 | 277 mg | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Potassium Carbonate (3.0 eq).
-
Catalyst Addition: Add the Palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The use of a water/dioxane mixture is common to dissolve both the organic and inorganic reagents.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting triflate is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 6-Aryl-quinoline product.
Causality Behind Choices (Expertise & Experience):
-
Catalyst: Pd(PPh₃)₄ is a robust and common catalyst for Suzuki couplings. For more challenging substrates, a ligand/catalyst system like Pd₂(dba)₃ with SPhos may offer better yields.
-
Base: Potassium carbonate is a moderately strong base sufficient for activating the boronic acid for transmetalation.[15] Cesium carbonate can be used for less reactive coupling partners.
-
Solvent: The dioxane/water system is effective for a wide range of substrates. Toluene or DMF can also be used depending on substrate solubility.
Buchwald-Hartwig Amination for C-N Bond Formation
The formation of C(aryl)-N bonds is equally critical in kinase inhibitor design. The Buchwald-Hartwig amination provides a powerful method for coupling aryl triflates with a vast array of primary and secondary amines.[18][19] This reaction is essential for introducing side chains that can form key hydrogen bonds or other interactions within the kinase active site.[20][21][22]
Caption: General Catalytic Cycle of Buchwald-Hartwig Amination.
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize N-Alkyl/Aryl-quinolin-6-amine derivatives.
Reaction Scheme: (Illustrative scheme showing this compound reacting with a generic amine)
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 277.22 | 277 mg | 1.0 | 1.0 |
| Amine (R-NH₂) | - | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| XPhos | 476.62 | 48 mg | 0.10 | 0.10 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene | - | 10 mL | - | - |
Step-by-Step Methodology:
-
Setup: In a glovebox or under an inert atmosphere, add Sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ (0.025 eq) and the XPhos ligand (0.10 eq) in toluene (2 mL). Stir for 10 minutes to allow for catalyst pre-activation.
-
Reagent Addition: To the Schlenk tube containing the base, add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Reaction Initiation: Add the pre-activated catalyst solution to the Schlenk tube, followed by the remaining toluene (8 mL). Seal the tube and heat to 100-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-16 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography to obtain the desired N-substituted quinolin-6-amine.
Causality Behind Choices (Expertise & Experience):
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a sterically hindered biaryl phosphine ligand like XPhos is crucial for high efficiency in C-N coupling.[19] This ligand facilitates both the oxidative addition and the final reductive elimination step.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido complex that is key to the catalytic cycle.[18]
-
Solvent: Anhydrous toluene is a standard solvent for this reaction, providing the necessary temperature range and compatibility with the reagents.
Workflow Visualization
Caption: Standard laboratory workflow for cross-coupling synthesis.
Conclusion
This compound is a powerful and versatile reagent that serves as a linchpin in the synthesis of complex quinoline-based kinase inhibitors. Its enhanced reactivity as a triflate facilitates robust and high-yielding palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the strategic construction of essential C-C and C-N bonds. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to leverage this key building block in the discovery of next-generation targeted therapies.
References
- An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry (RSC Publishing).
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich.
- quinolinecarboxaldehyde Analogues in Catalysis: Application Notes and Protocols - Benchchem.
- 2 - SAFETY DATA SHEET.
- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC - NIH.
- Lapatinib Synthetic Routes - MedKoo Biosciences.
- Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts - PubMed. PubMed.
- Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed. PubMed.
- 6-quinolinyl trifluoromethanesulfonate (C10H6F3NO3S) - PubChemLite.
- Synthesis of Lapatinib Ditosylate. | Download Scientific Diagram - ResearchGate.
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing.
- One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed. PubMed.
- Material Safety Data Sheet - Quinoline, 96%.
- 6-Quinolinyl trifluoromethanesulfonate 97 173089-80-0 - Sigma-Aldrich.
- Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
- Synthesis of quinolines - Organic Chemistry Portal.
- CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds - Google Patents.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors.
- Buchwald–Hartwig amination - Wikipedia.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. PubMed.
- Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel - Fordham Research Commons.
- Palladium-catalyzed coupling of aryl triflates with organostannanes - ACS Publications.
- Cu(I)‐Catalyzed Three‐Component Coupling Protocol for the Synthesis of Quinoline Derivatives. | Request PDF - ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate.
- Recent Advances in Metal-Free Quinoline Synthesis - MDPI.
- (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ResearchGate.
- (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... - ResearchGate.
- Suzuki reaction - Wikipedia.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
- Quinolin-8-yl trifluoromethanesulfonate - CAS 108530-08-1 - Benchchem.
- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate.
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Application Notes and Protocols for Heck Coupling Reactions Involving Quinolin-6-yl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of the Quinoline Scaffold and the Utility of the Heck Reaction
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence in medicinal chemistry is particularly noteworthy, with applications ranging from antimalarial agents to kinase inhibitors. The ability to functionalize the quinoline ring at specific positions is therefore of paramount importance in drug discovery and development, enabling the systematic exploration of structure-activity relationships (SAR).
The Mizoroki-Heck reaction, a cornerstone of modern synthetic organic chemistry, provides a powerful tool for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction couples unsaturated halides or triflates with alkenes, offering a versatile method for the synthesis of substituted alkenes.[1] The use of aryl triflates, such as quinolin-6-yl trifluoromethanesulfonate, as electrophilic partners presents several advantages over traditional aryl halides. Trifles are readily synthesized from the corresponding phenols and often exhibit enhanced reactivity, allowing for milder reaction conditions. This heightened reactivity is attributed to the excellent leaving group ability of the trifluoromethanesulfonate anion.
This document provides a comprehensive guide to performing Heck coupling reactions with this compound. It covers the synthesis of the starting material, a detailed, field-proven protocol for the Heck reaction, and a discussion of the critical parameters that ensure a successful outcome.
Part 1: Synthesis of this compound
The necessary precursor for the Heck coupling is this compound, which is readily prepared from commercially available 6-hydroxyquinoline.
Protocol 1: Synthesis of this compound
Objective: To convert 6-hydroxyquinoline to its corresponding triflate, activating the 6-position for subsequent cross-coupling reactions.
Materials:
-
6-Hydroxyquinoline
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-hydroxyquinoline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add anhydrous pyridine (1.5 eq) dropwise, followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Part 2: The Heck Coupling Reaction with this compound
The Heck coupling of this compound with an alkene introduces a vinyl group at the 6-position of the quinoline ring. The following protocol is a robust starting point for a variety of alkene coupling partners.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of this compound to form a Pd(II) complex.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the quinolinyl group onto the alkene.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the C=C double bond of the product and a hydrido-palladium(II) species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by promoting the reductive elimination of H-X (where X is the triflate anion).
Caption: The catalytic cycle of the Heck reaction.
Protocol 2: Heck Coupling of this compound with an Alkene
Objective: To couple this compound with a generic alkene (e.g., n-butyl acrylate) to synthesize 6-vinylquinoline derivatives.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth (e.g., Celite®)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Pre-formation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 eq) and 1,3-bis(diphenylphosphino)propane (0.022 eq). Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Reaction Setup: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst complex.
-
Addition of Reagents: To the catalyst solution, add this compound (1.0 eq), the alkene (1.2 eq), and anhydrous triethylamine (2.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x) and brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-alkenylquinoline product.
Caption: A typical experimental workflow for the Heck coupling reaction.
Part 3: Critical Parameters and Optimization
The success of the Heck reaction with this compound is contingent on the careful control of several key parameters.
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Typical Conditions | Rationale and Optimization Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often preferred due to its air stability and cost-effectiveness. The active Pd(0) species is generated in situ. |
| Ligand | Phosphine ligands (e.g., PPh₃, dppp, BINAP) | The choice of ligand is crucial for stabilizing the palladium catalyst and influencing reactivity and selectivity. For heteroaryl substrates, bulky, electron-rich phosphines can be beneficial in preventing catalyst deactivation.[2] |
| Base | Organic bases (e.g., Et₃N, DIPEA), Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | An organic amine base like triethylamine is commonly used. For sensitive substrates, a weaker inorganic base may be necessary to prevent side reactions.[3] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMAc, NMP) | These solvents are effective at dissolving the reactants and stabilizing the polar intermediates in the catalytic cycle. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, particularly with less reactive alkenes. |
| Alkene Substrate | Electron-deficient alkenes (e.g., acrylates, styrenes) | Electron-deficient alkenes are generally more reactive in the Heck coupling. Electron-rich alkenes may require modified conditions. |
Part 4: Applications in Drug Discovery
The products of the Heck coupling of this compound, namely 6-alkenylquinolines, are valuable intermediates in the synthesis of complex molecules with potential biological activity. The newly introduced vinyl group can be further functionalized through a variety of chemical transformations, including:
-
Hydrogenation: to produce 6-alkylquinolines.
-
Oxidation: to form aldehydes, ketones, or carboxylic acids.
-
Diels-Alder reactions: to construct new ring systems.
-
Metathesis reactions: for further carbon-carbon bond formation.
This synthetic versatility makes the Heck reaction a powerful tool for the rapid generation of diverse libraries of quinoline-based compounds for high-throughput screening in drug discovery programs. The ability to introduce a wide range of substituents at the 6-position allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of lead compounds.
Conclusion
The Heck coupling reaction of this compound is a robust and versatile method for the synthesis of 6-alkenylquinolines. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and insights provided in this document serve as a valuable resource for scientists engaged in the synthesis of complex quinoline-containing molecules for applications in drug discovery and materials science.
References
-
Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 2022 , 61(38), e202209087. [Link]
-
Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry, 2007 , 72(24), 9342-9345. [Link]
-
Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. Journal of the American Chemical Society, 2019 , 141(48), 19246-19251. [Link]
-
Ligand and base-free Heck reaction with heteroaryl halides. ResearchGate. [Link]
-
Heck-like Reactions Involving Heteroatomic Electrophiles. PMC. [Link]
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Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... ResearchGate. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 2023 , 3(5), 1386-1395. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 2013 , 9, 1578-1588. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020 , 10(35), 20687-20711. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. ResearchGate. [Link]
-
Triflates as precursors for Heck couplings. Conditions: a) R=Me, 8 a:... ResearchGate. [Link]
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Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. Journal of the American Chemical Society, 2019 , 141(48), 19246-19251. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 2020 , 39(22), 4063-4073. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ResearchGate. [Link]
-
Heck reaction. Wikipedia. [Link]
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Stille coupling conditions for Quinolin-6-yl trifluoromethanesulfonate
An In-Depth Guide to the Stille Cross-Coupling of Quinolin-6-yl Trifluoromethanesulfonate: Protocols and Mechanistic Insights
For researchers, medicinal chemists, and professionals in drug development, the construction of complex molecular architectures with precision and efficiency is paramount. The quinoline scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents and bioactive natural products.[1][2][3] Its functionalization is a key step in the synthesis of novel chemical entities. This guide provides a detailed exploration of the Stille cross-coupling reaction, a powerful method for carbon-carbon bond formation, specifically focusing on the use of this compound as a versatile electrophilic partner.
The Stille reaction joins an organostannane (organotin) reagent with an organic electrophile, catalyzed by a palladium complex.[4][5][6] this compound is an ideal substrate for this transformation. The trifluoromethanesulfonate (triflate or OTf) group is an excellent leaving group, comparable in reactivity to bromides and iodides, making the C6 position of the quinoline ring highly susceptible to palladium-catalyzed cross-coupling.[4][7][8] This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, vinyl, and alkynyl groups, under relatively mild conditions and with high functional group tolerance.[6][7]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Stille coupling lies in a well-defined catalytic cycle centered on a palladium catalyst. The active catalyst is a 14-electron Pd(0) complex, which can be generated in situ from various Pd(0) or Pd(II) precatalysts.[4][9] The cycle proceeds through three fundamental steps:
-
Oxidative Addition : The cycle begins with the insertion of the Pd(0) catalyst into the carbon-triflate bond of this compound. This step forms a square planar Pd(II) intermediate.[6][9]
-
Transmetalation : The organic group (R') from the organostannane reagent is transferred to the palladium center, displacing the triflate group. This is often the rate-determining step of the cycle.[4][6] The precise mechanism can be complex, but it results in a new Pd(II) intermediate bearing both the quinolinyl and the R' groups.[4]
-
Reductive Elimination : The final step involves the formation of a new carbon-carbon bond between the quinolinyl and R' groups as they are eliminated from the palladium center.[6][9] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.10 eq), and anhydrous LiCl (3.0 eq). [10]2. Inerting : Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed. [5]3. Solvent and Reagent Addition : Add anhydrous, degassed DMF (or dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the triflate. Stir the mixture until the solids dissolve, then add the organotributylstannane (1.1 eq) via syringe.
-
Heating and Monitoring : Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting triflate is consumed (typically 2-16 hours).
-
Work-up - Tin Removal : Cool the reaction to room temperature and dilute with ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer thoroughly with a 1M aqueous solution of potassium fluoride (KF) two to three times. [11][12]Shake vigorously for at least one minute during each wash; a white precipitate of tributyltin fluoride (Bu₃SnF) may form and can be removed by filtration through a pad of Celite if it hinders separation. [12]6. Final Washes and Drying : Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [10]7. Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product. [13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent. | Use a fresh bottle of catalyst or a different precatalyst/ligand combination. Ensure solvent is anhydrous and degassed. Increase reaction temperature. |
| Homocoupling of Stannane | Presence of oxygen; Catalyst decomposition. | Rigorously degas the solvent and maintain a strict inert atmosphere. [5]Consider adding a different ligand to stabilize the catalyst. |
| Decomposition of Triflate | Reaction temperature too high; Presence of nucleophilic impurities. | Lower the reaction temperature and increase reaction time. Ensure all reagents and solvents are pure. |
| Difficulty Removing Tin | Incomplete precipitation with KF. | Perform additional KF washes. [12]For stubborn cases, consider alternative workups such as treatment with I₂ followed by KF wash, or purification on triethylamine-treated silica gel. [11] |
By understanding the underlying mechanism and systematically optimizing the key reaction parameters, the Stille coupling of this compound can be a highly reliable and effective tool for the synthesis of complex, functionalized quinolines, paving the way for new discoveries in medicinal chemistry and materials science.
References
-
Wikipedia. Stille reaction. [Link]
-
Chemeurope.com. Stille reaction. [Link]
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Royal Society of Chemistry. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. [Link]
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ScienceDirect. Palladium in Quinoline Synthesis. [Link]
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YouTube. Stille Cross-Coupling Mechanism. [Link]
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University of Windsor. The Mechanisms of the Stille Reaction. [Link]
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Myers, A. The Stille Reaction - Chem 115. [Link]
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University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
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Organic Synthesis. Stille Coupling. [Link]
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ACS Publications. Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. [Link]
-
PubMed Central (PMC). Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]
-
Organic Reactions. The Stille Reaction. [Link]
-
ResearchGate. Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. [Link]
-
ACS Publications. Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. [Link]
-
ACS Publications. Palladium-catalyzed carbonylative coupling of aryl triflates with organostannanes. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Sci-Hub. Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization. [Link]
-
Royal Society of Chemistry. Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization. [Link]
-
Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
ResearchGate. (PDF) Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C-H activation-functionalization. [Link]
-
Organic Chemistry Portal. Ni-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Thiocarbonates via C-O/C-O Bond Cleavage. [Link]
-
MSU Chemistry. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. [Link]
-
ResearchGate. The Mechanisms of the Stille Reaction. [Link]
-
ResearchGate. (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo.... [Link]
-
PubMed Central (PMC). The Preparation of Diaryl Sulfoxinium Triflates and Their Application in Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
Royal Society of Chemistry. Metal-free intermolecular C–O cross-coupling reactions: synthesis of N-hydroxyimide esters. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille_reaction [chemeurope.com]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Workup [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Quinolin-6-yl Trifluoromethanesulfonate
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving quinolin-6-yl trifluoromethanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we will dissect common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance the success of your experiments.
The Suzuki-Miyaura coupling is a powerful and versatile tool for forging carbon-carbon bonds.[1][2] However, the unique electronic properties and potential for catalyst inhibition associated with quinoline-containing substrates, combined with the reactivity of the triflate leaving group, present specific hurdles that require careful consideration of reaction parameters.[3] This guide aims to provide both the "how" and the "why" behind optimizing these conditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when performing Suzuki coupling with this compound.
FAQ 1: Why am I observing low to no conversion of my starting material?
Low or no conversion is a frequent issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction environment.
-
Answer:
-
Catalyst Inactivity: The active form of the catalyst is a Pd(0) species.[2][4][5] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[4] Inefficient reduction can halt the catalytic cycle before it begins.[4] Ensure your phosphine ligand, which can also act as a reductant, is not oxidized.[4] For more reliable initiation, consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) complex.[4]
-
Catalyst Inhibition by Quinoline Nitrogen: The nitrogen atom in the quinoline ring can coordinate to the palladium center, acting as a ligand and potentially inhibiting the catalytic cycle.[3] The use of bulky, electron-rich phosphine ligands can often mitigate this by outcompeting the quinoline nitrogen for coordination to the palladium.
-
Poor Quality Reagents: The integrity of your reagents is paramount. Boronic acids can degrade over time, especially if not stored properly. Ensure your this compound is pure and that your solvent is anhydrous and thoroughly degassed. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the homocoupling of boronic acids.[3]
-
Inadequate Degassing: Palladium(0) catalysts are highly sensitive to oxygen.[3] It is crucial to ensure your reaction vessel and solvents are thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen) throughout the experiment.[3]
-
FAQ 2: My reaction is producing significant amounts of homocoupled biaryl product. How can I minimize this?
The formation of homocoupled products, arising from the coupling of two boronic acid molecules, is a common side reaction that reduces the yield of the desired product.[3]
-
Answer:
-
Oxygen Contamination: As mentioned, oxygen can promote the homocoupling of boronic acids.[3] Rigorous degassing of the reaction mixture and solvent is the first line of defense.
-
Stoichiometry: Using a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid can sometimes suppress boronic acid homocoupling.[3]
-
Choice of Base and Temperature: The strength and nature of the base can influence the rate of homocoupling. Weaker bases or careful control of the reaction temperature (often lower temperatures) can disfavor this side reaction.[3]
-
FAQ 3: I am observing the hydrolysis of my triflate starting material back to the corresponding quinolinol. What causes this and how can I prevent it?
Triflate hydrolysis is a significant competing reaction that can consume your starting material and reduce your yield.[6]
-
Answer:
-
Mechanism of Hydrolysis: This undesired reaction is often promoted by the presence of water and a base. The combination can lead to the cleavage of the triflate group, regenerating the phenol (in this case, 6-hydroxyquinoline).
-
Anhydrous Conditions: Employing anhydrous solvents and reagents is critical. While some Suzuki protocols tolerate or even require water, for sensitive triflates, minimizing water content is beneficial.
-
Base Selection: The choice of base is crucial. While strong aqueous bases can facilitate the reaction, they can also accelerate triflate hydrolysis. Consider using anhydrous inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7] Powdered potassium fluoride (KF) is also an option that can be effective under anhydrous conditions.[8]
-
Reaction Temperature: Higher temperatures can increase the rate of hydrolysis. Running the reaction at the lowest effective temperature can help to minimize this side reaction.
-
FAQ 4: What is the optimal choice of ligand, catalyst, base, and solvent for this specific coupling?
The "best" conditions can be substrate-dependent, but general guidelines exist for coupling aryl triflates, especially heteroaromatic ones.
-
Answer:
-
Catalyst and Ligand Selection: For aryl triflates, catalyst systems that are electron-rich and sterically bulky tend to be effective.[9] A combination of Pd(OAc)₂ with a trialkylphosphine ligand like tricyclohexylphosphine (PCy₃) is a good starting point for aryl triflates.[8] Alternatively, using Pd₂(dba)₃ with a bulky biarylphosphine ligand such as SPhos or XPhos can also be highly effective, particularly for challenging substrates.[10][11]
-
Base Selection: Anhydrous inorganic bases are generally preferred to minimize triflate hydrolysis.[3] K₃PO₄ and Cs₂CO₃ are excellent choices. The choice of base can also influence the rate of transmetalation.[12]
-
Solvent Selection: The solvent plays a critical role in catalyst stability and reaction rate.[13][14] Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are commonly used.[4] The choice of solvent can sometimes influence the selectivity of the reaction.[15] For instance, polar aprotic solvents like acetonitrile or DMF have been shown to favor coupling at the triflate position in some systems.[15]
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Decision Tree
When faced with a challenging reaction, a systematic approach to troubleshooting is essential. The following decision tree can help guide your optimization efforts.
Caption: A decision tree for troubleshooting Suzuki coupling.
Optimized Experimental Protocols
The following tables provide starting points for optimizing your reaction conditions. It is always recommended to perform small-scale test reactions to identify the optimal parameters for your specific boronic acid partner.
Table 1: Comparison of Recommended Catalyst Systems
| Palladium Source (mol%) | Ligand (mol%) | Key Advantages | Potential Drawbacks |
| Pd(OAc)₂ (2-5) | PCy₃ (4-10) | Effective for aryl triflates.[8] | Can be less active for challenging substrates. |
| Pd₂(dba)₃ (1-3) | SPhos or XPhos (2-6) | High activity for a broad range of substrates, including sterically hindered and electron-poor partners.[10][11] | Air-sensitive, higher cost.[11] |
| Pd(PPh₃)₄ (5) | - | Readily available and well-understood.[11] | Generally lower activity for triflates compared to bulky phosphine systems.[6] |
| PdCl₂(dppf) (3-5) | - | Relatively air-stable and good for a range of substrates.[4] | May not be as active as Buchwald-type systems.[11] |
Table 2: Recommended Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst System | Pd(OAc)₂ / PCy₃ | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ |
| Base (equiv.) | K₃PO₄ (2-3) | Cs₂CO₃ (2-3) | K₂CO₃ (2-3) |
| Solvent | 1,4-Dioxane | Toluene | THF/H₂O (e.g., 4:1) |
| Temperature (°C) | 80-100 | 80-110 | 70-90 |
| Notes | A good starting point for many aryl triflates. | Excellent for more challenging or sterically hindered substrates. | A classic set of conditions, but may be less effective and prone to triflate hydrolysis. |
Step-by-Step General Protocol
-
Preparation: To a flame-dried Schlenk flask, add the this compound (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and the base (2-3 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.[3]
-
Reagent Addition: In a separate flask, dissolve the palladium source and the ligand in the anhydrous, degassed solvent. Add this solution to the Schlenk flask containing the solids via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
By understanding the underlying principles of the Suzuki-Miyaura coupling and systematically addressing potential issues, you can significantly improve the outcome of your reactions with this compound.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Ibsen, G. M., da Silva, V. H. M., & Neufeldt, S. R. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – An Asian Journal, 18(9), e202300036. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Degli Innocenti, M., Schreiner, T., & Breinbauer, R. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Chemistry – A European Journal, e202302337. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Bohrium. (n.d.). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
PubMed. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ACS Publications. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. [Link]
-
MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
-
Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Wiley Online Library. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. (2025). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
-
ResearchGate. (2025). Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C-H activation-functionalization. [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. (2019). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. [Link]
-
ResearchGate. (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
-
Nature. (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]
-
ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Buchwald-Hartwig Amination of Quinolines
Welcome to the Technical Support Center for troubleshooting the Buchwald-Hartwig amination of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-N bond-forming reaction. Here, we address common issues leading to low yields and provide actionable solutions based on mechanistic principles and empirical evidence.
Troubleshooting Guide: A Systematic Approach
Low yields in the Buchwald-Hartwig amination of quinolines can arise from a variety of factors. A systematic, step-by-step approach to troubleshooting is often the most effective way to identify and resolve the root cause of the problem.
Q1: My reaction is not proceeding at all, or I'm only recovering starting material. What are the first things I should check?
When a reaction fails to initiate, the issue often lies with the fundamental components and conditions.
-
Integrity of Reagents and Solvents: Ensure all reagents are pure and dry. Amines and solvents should be free of excess water. Palladium catalysts, particularly Pd(0) species, are sensitive to air, so proper degassing of the reaction mixture and maintenance of an inert atmosphere (argon or nitrogen) are critical.[1]
-
Catalyst Activation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) precatalyst like Pd(OAc)₂, ensure the conditions are suitable for its reduction. Sometimes, the amine itself can act as a reductant, but this is not always efficient.[2] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available precatalyst, which can provide more reliable formation of the active catalytic species.[3][4]
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and highly effective.[5] However, if your quinoline or amine substrate has base-sensitive functional groups, these strong bases can cause decomposition.[4][5] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be more suitable, although they might require higher reaction temperatures or longer reaction times.[2][5]
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q2: Which palladium source and ligand combination is best for the amination of quinolines?
There is no single "best" combination, as the optimal choice is highly dependent on the specific quinoline substrate and the amine coupling partner.[1]
-
For Chloroquinolines: Chloroquinolines are generally less reactive than their bromo or iodo counterparts due to the strong C-Cl bond, making the oxidative addition step more challenging.[3][5] For these substrates, bulky, electron-rich phosphine ligands are typically required to facilitate the oxidative addition. Ligands like XPhos, JohnPhos, and BrettPhos have shown great success in these challenging couplings.[6]
-
Potential for Quinoline Nitrogen Interference: The nitrogen atom in the quinoline ring can coordinate with the palladium center, acting as a ligand and potentially inhibiting the catalytic cycle.[1] The use of bulky ligands helps to prevent this unproductive coordination.
Q3: I'm observing a significant amount of dehalogenation of my haloquinoline. How can I minimize this side reaction?
Dehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[1]
-
Ligand Choice: This is often a ligand-dependent issue. Screening different phosphine ligands can help identify one that favors the desired amination pathway over the reduction pathway.[5]
-
Reaction Conditions: Lowering the reaction temperature or using a less reactive base might also disfavor the dehalogenation pathway.[1]
Reaction Parameters: Base and Solvent
Q4: How does the choice of base impact the reaction?
The base plays a critical role in the catalytic cycle, primarily in the deprotonation of the amine-palladium complex to form the palladium-amido intermediate.[7]
-
Strong Bases (e.g., NaOtBu, LHMDS): These are often the most effective for a wide range of substrates, leading to faster reaction rates.[4][5] However, they can be incompatible with sensitive functional groups like esters or nitro groups.[2]
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These offer better functional group tolerance but may require higher catalyst loadings and longer reaction times.[2]
-
Solubility: The solubility of the base can also be a factor. Insoluble inorganic bases can lead to reproducibility issues, and proper agitation is important.[4] In some cases, a combination of an organic and inorganic base can be beneficial.[5]
Q5: What is the best solvent for the Buchwald-Hartwig amination of quinolines?
Toluene is a very common and effective solvent for this reaction.[5] Other suitable solvents include ethereal solvents like 1,4-dioxane and THF.[5][8] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[5]
Substrate-Specific Issues
Q6: How does the position of the halide on the quinoline ring affect reactivity?
The position of the halide significantly impacts reactivity due to both electronic and steric effects. For example, in the coupling of 4,7-dichloroquinoline, the C4 position is generally more reactive than the C7 position.[1]
Q7: My aryl iodide substrate is giving a low yield, which is counterintuitive. Why might this be happening?
While aryl iodides are typically more reactive in other cross-coupling reactions, they can be problematic in the Buchwald-Hartwig amination. The iodide anion generated during the reaction can have an inhibitory effect by precipitating the palladium complex, thus removing it from the catalytic cycle.[4][5] The general order of reactivity for the aryl halide is often Ar-Br > Ar-Cl > Ar-I.[5]
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting low yields.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Catalytic Cycle of Buchwald-Hartwig Amination
Understanding the catalytic cycle can help in diagnosing which step might be failing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Side reactions and byproduct formation with Quinolin-6-yl trifluoromethanesulfonate
Technical Support Center: Quinolin-6-yl Trifluoromethanesulfonate
Guide Objective: This technical support guide is designed for researchers, chemists, and process development scientists utilizing this compound in cross-coupling reactions. It provides in-depth troubleshooting advice, addresses frequently encountered side reactions, and offers validated protocols to enhance reaction efficiency and reproducibility. As Senior Application Scientists, our goal is to empower you to navigate the complexities of using this versatile reagent.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during the use of this compound.
Q1: My Suzuki-Miyaura reaction is sluggish and giving low yields. What are the primary suspects?
A: Sluggishness or failure in Suzuki-Miyaura couplings with quinolinyl triflates often points to two main culprits: catalyst deactivation and competing hydrolysis of the triflate.
-
Catalyst Deactivation: The quinoline nitrogen can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. This is particularly problematic with standard palladium catalysts like Pd(PPh₃)₄. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) can mitigate this by sterically hindering the quinoline's coordination to the palladium.
-
Triflate Hydrolysis: this compound can be susceptible to hydrolysis, especially under basic conditions, to form 6-hydroxyquinoline. This inactive byproduct reduces the amount of starting material available for the cross-coupling cycle. The choice of base is critical; weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong hydroxides.
Q2: I'm observing a significant amount of 6-hydroxyquinoline in my crude ¹H NMR. How can I prevent this hydrolysis?
A: The formation of 6-hydroxyquinoline is a direct result of triflate hydrolysis. To minimize this side reaction, consider the following preventative measures:
-
Base Selection: Employ non-hydroxide bases. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent choices as they are sufficiently basic to facilitate the catalytic cycle but minimize direct hydrolysis.
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water is the reactant for hydrolysis. Use freshly distilled, anhydrous solvents and dry your reagents before use.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrolysis pathway relative to the desired cross-coupling. However, this must be balanced with the need for sufficient thermal energy to drive the catalytic cycle.
Q3: After the reaction, I see black precipitates. Is this palladium black, and is it a problem?
A: Yes, the formation of black or dark brown insoluble particles is typically indicative of palladium black precipitation. This is a form of catalyst decomposition and is detrimental to your reaction as it removes active palladium from the catalytic cycle.
Causes & Solutions:
-
Cause: This often occurs when the reductive elimination step is slow or when the ligand is not robust enough to stabilize the Pd(0) species.
-
Solution:
-
Increase Ligand Loading: Ensure a sufficient ligand-to-palladium ratio (typically 1.2:1 to 2:1) to maintain a stable catalytic complex.
-
Use Robust Ligands: Employ biaryl phosphine ligands (e.g., Buchwald ligands) that are designed to stabilize the palladium center throughout the catalytic cycle.
-
Maintain Inert Atmosphere: Oxygen can degrade the Pd(0) catalyst. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
-
Q4: I am attempting a Buchwald-Hartwig amination and getting the 6-hydroxyquinoline byproduct instead of the aminated product. What is going wrong?
A: This is a classic case of competing reaction pathways. In Buchwald-Hartwig aminations, a strong base (like NaOtBu or LHMDS) is required. However, these strong bases can also promote the hydrolysis of the triflate if any water is present, or in some cases, directly attack the quinoline ring.
-
Troubleshooting Steps:
-
Rigorous Control of Water: This is the most critical factor. Use anhydrous solvents, dry the amine and base thoroughly, and consider adding molecular sieves to the reaction vessel.
-
Base and Solvent Choice: The combination of base and solvent can influence the outcome. For instance, using a weaker base like K₃PO₄ in a polar aprotic solvent like dioxane might be a viable alternative to stronger bases in some cases.
-
Reaction Order: Add the base last and at a controlled temperature to minimize immediate side reactions before the catalytic cycle can commence.
-
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnosing and solving specific, complex problems.
Problem Scenario 1: Low Yield and Multiple Byproducts in a Suzuki-Miyaura Coupling
-
Symptoms: Your reaction stalls with significant starting material remaining. TLC or LC-MS analysis shows the desired product, unreacted triflate, 6-hydroxyquinoline, and often a homocoupled boronic ester byproduct (biaryl).
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Mechanistic Deep Dive: The Competing Pathways
The core issue is the competition between the desired productive catalytic cycle and off-cycle side reactions.
Caption: Competing reaction pathways for this compound.
Part 3: Validated Experimental Protocols
Protocol 1: General Procedure for an Optimized Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize common side reactions.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (potassium phosphate), finely ground and dried (2.5 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound, the boronic acid derivative, and K₃PO₄.
-
Catalyst Premixing (Optional but Recommended): In a separate, dry vial under an inert atmosphere, add Pd₂(dba)₃, SPhos, and a small amount of the anhydrous dioxane. Stir for 5-10 minutes until a homogeneous solution forms. This pre-formation of the active catalyst can improve consistency.
-
Reaction Assembly: Add the catalyst premix (or the solid catalyst components directly) to the Schlenk flask containing the reagents.
-
Degassing: Evacuate and backfill the flask with Argon or Nitrogen. Repeat this cycle three times. Add the remaining anhydrous, degassed dioxane via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Proceed with standard aqueous work-up and purification.
Table 1: Recommended Catalyst Systems for Challenging Couplings
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Recommended For |
| Pd₂(dba)₃ | SPhos | 1.5 - 3.0 | General purpose, good for electron-rich/neutral partners. |
| Pd(OAc)₂ | XPhos | 2.0 - 4.0 | Sterically hindered substrates. |
| PdCl₂(dppf) | - | 3.0 - 5.0 | Less active but can be effective for simpler systems. |
References
-
Buchwald, S. L., & Mauger, C. (2006). A new catalyst for the Suzuki-Miyaura coupling of aryl chlorides. Angewandte Chemie International Edition, 45(28), 4585-4588. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Technical Support Center: Purification of Products from Quinolin-6-yl Trifluoromethanesulfonate Reactions
Welcome to the technical support center for the purification of reaction products derived from Quinolin-6-yl trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during the purification of these valuable compounds. As this compound is a key building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, robust purification strategies are paramount to obtaining high-purity materials for downstream applications.[1][2]
This resource provides not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your quinoline products in a question-and-answer format.
Issue 1: My quinoline product is streaking or tailing significantly during silica gel column chromatography.
-
Question: I'm trying to purify my 6-substituted quinoline derivative via flash chromatography on silica gel, but the spots on the TLC plate are tailing, and the column separation is poor. What is causing this, and how can I fix it?
-
Answer: This is a very common issue when purifying quinoline derivatives on silica gel.[3] The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to tailing, poor peak shape, and sometimes even irreversible adsorption or decomposition of the product on the column.[4]
Here are several effective solutions:
-
Deactivate the Silica Gel with a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your eluent system. A typical concentration is 0.5-2% (v/v). The amine will preferentially interact with the acidic sites on the silica, minimizing the interaction with your quinoline product and resulting in sharper peaks and better separation.
-
Use Pre-treated Silica or an Alternative Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds. Depending on the specific properties of your product, neutral or basic alumina can be used.
-
Reversed-Phase Chromatography (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an excellent alternative, as it avoids the issues associated with acidic silanol groups.[5][6]
-
-
Dry Loading with Deactivated Silica: If you are dry loading your sample, you can pre-adsorb your crude material onto a small amount of silica gel that has been treated with a triethylamine/solvent mixture and then evaporated. This ensures that the initial interactions of your compound with the stationary phase are less aggressive.
-
Issue 2: I am having trouble removing residual palladium catalyst from my final product.
-
Question: After my Suzuki or Buchwald-Hartwig coupling reaction, I'm struggling to remove the black/grey palladium residues. Even after filtration, my product is still contaminated. What are the best methods to remove palladium?
-
Answer: Palladium removal is a critical step, as residual palladium can interfere with downstream biological assays and subsequent chemical transformations. The appearance of your crude product can give clues: a black precipitate is often palladium black (Pd(0)), while a solution with a persistent brown or orange hue may contain soluble palladium species.[7]
Here is a systematic approach to palladium removal:
-
Filtration through Celite®: This is the first line of defense. After diluting your reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane), pass it through a pad of Celite® (1-2 cm thick) in a sintered glass funnel.[8][9] This will remove the bulk of the heterogeneous palladium black. Pre-wetting the Celite pad with the solvent can improve its effectiveness.[7]
-
Adsorbent Treatment: If filtration is insufficient, soluble palladium species are likely present. Treatment with an adsorbent can be very effective.
-
Activated Carbon: Stirring the solution of your crude product with activated carbon for a few hours can effectively adsorb residual palladium.[10] Be aware that activated carbon can sometimes adsorb the product as well, so it's advisable to perform a small-scale test first.
-
-
Palladium Scavengers: For very low levels of palladium, specialized scavengers are highly effective. These are typically silica- or polymer-based materials functionalized with thiols, amines, or other ligands that chelate palladium. The product solution is stirred with the scavenger resin, which is then filtered off.[11]
-
Aqueous Washes with Chelating Agents: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of aqueous sodium sulfide can help to extract residual palladium salts.
-
Issue 3: How do I remove persistent phosphine oxide byproducts?
-
Question: My reaction uses a phosphine ligand (e.g., PPh₃, Xantphos), and now my product is contaminated with the corresponding phosphine oxide, which is co-eluting with my product during chromatography. How can I get rid of it?
-
Answer: Phosphine oxides, particularly triphenylphosphine oxide (TPPO), are common and often troublesome impurities due to their polarity, which is often similar to that of the desired product.[12] Here are several strategies for their removal:
-
Precipitation with Metal Salts: This is a highly effective, chromatography-free method.
-
With Zinc Chloride (ZnCl₂): Dissolve the crude mixture in ethanol and add a solution of ZnCl₂ (2 equivalents relative to the phosphine oxide). The [ZnCl₂(TPPO)₂] complex will precipitate and can be removed by filtration.[13] This method is compatible with a range of polar solvents.[13][14]
-
With Calcium Bromide (CaBr₂): In ethereal solvents (like THF or MTBE) or toluene, adding CaBr₂ will precipitate a CaBr₂-TPPO complex, which can be filtered off.[15]
-
-
Chromatographic Separation: If precipitation is not an option, careful optimization of your column chromatography can often resolve the product from the phosphine oxide. A gradient elution is often necessary. The presence of phosphine oxides can be monitored by ³¹P NMR, where they typically appear at a different chemical shift than the parent phosphine.[16][17]
-
Exploiting Solubility Differences: Triphenylphosphine oxide has low solubility in nonpolar solvents like hexanes or a mixture of diethyl ether and hexanes. Triturating the crude product with these solvents can sometimes selectively dissolve the desired product, leaving the phosphine oxide as a solid.[14][18]
-
Issue 4: My product is sensitive to acid, but I have residual triflic acid from the triflate starting material. How can I remove it without a basic wash?
-
Question: My product contains functional groups that are not stable to aqueous base, and I suspect there is residual triflic acid (TfOH) or triflate salts. How can I perform a non-aqueous workup to remove these acidic impurities?
-
Answer: Triflic acid is a superacid and can cause product degradation even in small amounts.[19] If a standard aqueous basic wash is not feasible, here are some alternative methods:
-
Azeotropic Distillation with Toluene: After removing the reaction solvent, add toluene to the crude residue and evaporate it under reduced pressure. Repeating this process several times can effectively remove residual triflic acid, as it forms an azeotrope with toluene.[20]
-
Trituration: If your product is a solid, you can triturate the crude material with a non-polar solvent in which triflic acid is insoluble, such as cold diethyl ether or a hydrocarbon solvent.[20] The triflic acid will be washed away, and the solid product can be collected by filtration.
-
Filtration through a Plug of Basic Alumina: Dissolve your crude product in a suitable organic solvent and pass it through a short plug of basic alumina. The alumina will neutralize and retain the triflic acid, allowing your product to pass through.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general workup procedure for a Suzuki or Buchwald-Hartwig reaction with this compound?
-
A1: A typical workup involves cooling the reaction to room temperature, diluting it with an organic solvent like ethyl acetate, and filtering through a pad of Celite® to remove the palladium catalyst.[1] The filtrate is then washed sequentially with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which is then purified further.[1]
-
-
Q2: How can I best visualize my quinoline product and impurities on a TLC plate?
-
A2: Most quinoline derivatives are UV-active due to their aromatic nature and can be visualized under a UV lamp (254 nm).[21] For non-UV-active impurities or for better visualization, you can use a potassium permanganate (KMnO₄) stain, which is a good general stain for many functional groups.[22] An iodine chamber can also be effective.[22] To visualize residual palladium, specific stains can be used, but often the presence of a dark, baseline spot that doesn't move is indicative of palladium black.
-
-
Q3: Is recrystallization a good method for purifying substituted quinolines?
-
A3: Yes, recrystallization can be a very effective method for obtaining high-purity crystalline quinoline derivatives, especially for removing small amounts of impurities.[23][24] The choice of solvent is critical and needs to be determined empirically. Common solvent systems include ethanol, ethyl acetate, or mixtures with hexanes.[24] In some cases, converting the quinoline to a salt (e.g., hydrochloride) can facilitate crystallization and purification, after which the free base can be regenerated.[25]
-
-
Q4: What are some advanced purification techniques for very complex mixtures or for achieving very high purity?
-
A4: For challenging separations, several advanced techniques can be employed:
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): This method offers very high resolution and is ideal for separating closely related isomers or for obtaining highly pure material for biological testing.[26]
-
Counter-Current Chromatography (CCC): This is a liquid-liquid chromatography technique that avoids solid supports, thereby eliminating issues of irreversible adsorption or decomposition. It is particularly useful for polar and sensitive compounds.[27][28]
-
-
Experimental Protocols & Workflows
Protocol 1: General Purification by Column Chromatography with a Basic Modifier
-
Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., hexanes/ethyl acetate). Add 1% (v/v) triethylamine to the prepared eluent mixture.
-
Pack the Column: Pack a flash chromatography column with silica gel using the triethylamine-modified eluent. Ensure the column is packed uniformly without any air bubbles.
-
Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[29]
-
Elute the Column: Run the column with the triethylamine-modified eluent, collecting fractions. The flow rate should be optimized to ensure good separation without excessive band broadening.[29]
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with ZnCl₂
-
Dissolve the Crude Mixture: After the initial workup, dissolve the crude product containing TPPO in ethanol.
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
Precipitation: Add the ZnCl₂ solution (2 equivalents relative to the estimated amount of TPPO) to the ethanolic solution of the crude product at room temperature.[13]
-
Stir and Filter: Stir the mixture for 1-2 hours. The [ZnCl₂(TPPO)₂] complex will precipitate as a white solid.[13]
-
Isolate the Product: Filter the mixture to remove the precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Final Workup: Concentrate the filtrate under reduced pressure. The remaining residue can be further purified by a quick filtration through a silica plug or by recrystallization to remove any excess zinc salts.[13]
Workflow Diagrams
Caption: General purification workflow for products from this compound reactions.
Caption: Decision tree for troubleshooting peak tailing in quinoline purification.
Quantitative Data Summary
| Issue | Method | Typical Parameters | Expected Outcome | Reference |
| Peak Tailing on Silica | Basic Modifier | 1% Triethylamine in Hexane/EtOAc | Symmetrical peaks, improved resolution | - |
| Palladium Removal | Activated Carbon | 10 wt% of crude product, stir for 2h | Significant reduction of Pd residues | [10] |
| Palladium Removal | Scavenger Resin | Follow manufacturer's protocol | Pd levels below detection limits | [11] |
| TPPO Removal | Precipitation w/ ZnCl₂ | 2 eq. ZnCl₂ in Ethanol | >90% removal of TPPO | [13] |
| TPPO Removal | Precipitation w/ CaBr₂ | Toluene or THF as solvent | Efficient precipitation of TPPO complex | [15] |
References
-
Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. ACS Publications. [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. [Link]
-
Workup: Triphenylphosphine Oxide. University of Rochester, Department of Chemistry. [Link]
-
How does one remove triphenylphosphine oxide from product? ResearchGate. [Link]
-
Substituent effects on the crystallization mechanisms of 7-chloro-4-substituted-quinolines. CrystEngComm (RSC Publishing). [Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
How to remove palladium catalyst from reaction mixture ? ResearchGate. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry (ACS Publications). [Link]
-
Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
trifloroacetyl triflate. Organic Syntheses Procedure. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. NIH. [Link]
- The crystallization of quinoline.
-
Can anyone suggest a convenient method for the removal of TfOH (solvent amount) from the reaction system without water extraction or base treatment? ResearchGate. [Link]
-
Troubleshooting Basics, Part I: Where to Start? Chromatography Online. [Link]
-
Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. ResearchGate. [Link]
-
Purification of Quinoline. LookChem. [Link]
-
Monitoring the Oxidation of Phosphine ligands using 31P NMR. Magritek. [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. [Link]
-
9,10-diphenylphenanthrene. Organic Syntheses Procedure. [Link]
-
Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek. [Link]
-
How to Produce Triflic Anhydride by Reaction of Triflyl Chloride with Carboxylic Acids or Salts? Aure Chemical. [Link]
-
ELECTRONIC SUPPLEMENTARY INFORMATION Characterization of Secondary Phosphine Oxide Ligands on the Surface of Iridium Nanoparticles. [Link]
-
The Power of Preparative HPLC Systems. Teledyne Labs. [Link]
-
TLC Visualization Methods. [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
-
A 31P nmr spectroscopic study of complexation of tin(I1) and lead(1I) by some phosphines. [Link]
-
Triflic acid. Wikipedia. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. ResearchGate. [Link]
-
Thin Layer Chromatography. [Link]
-
Synthesis of quinoline based liquid crystalline compounds (634) and (635). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
"Thin layer chromatography of platinum and palladium-ammine complexes" by Edgar Roberto Montezuma. Scholarly Commons - University of the Pacific. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. spinchem.com [spinchem.com]
- 12. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
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- 17. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 26. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 27. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Catalyst Selection for Efficient Coupling of Quinolin-6-yl Trifluoromethanesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the palladium-catalyzed cross-coupling of Quinolin-6-yl trifluoromethanesulfonate. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
I. Understanding the Challenges: The Quinoline Moiety in Cross-Coupling
This compound is a valuable building block in medicinal chemistry. The triflate group serves as an excellent leaving group, often exhibiting reactivity comparable to aryl bromides, making it amenable to a variety of palladium-catalyzed cross-coupling reactions.[1] However, the presence of the quinoline nitrogen introduces a specific challenge: potential catalyst poisoning. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species.[2] This guide will provide strategies to mitigate this issue and achieve efficient coupling.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling of this compound is resulting in low to no product formation. What are the likely causes and how can I troubleshoot this?
A1: Low conversion in the Suzuki-Miyaura coupling of quinoline derivatives is a frequent issue. The primary suspect is often catalyst inhibition by the quinoline nitrogen.[2] Here is a systematic approach to troubleshooting:
-
Catalyst System Evaluation:
-
Palladium Precursor: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) species might be inefficient. Consider switching to a Pd(0) precursor such as Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass this step.[2]
-
Ligand Selection: Standard phosphine ligands like PPh₃ may not be sufficient to prevent catalyst poisoning. The key is to use bulky and electron-rich phosphine ligands that sterically shield the palladium center from the quinoline nitrogen.[1][2] Excellent choices include biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[2] These ligands also promote the oxidative addition of the aryl triflate and the subsequent reductive elimination.[1]
-
-
Reaction Conditions Optimization:
-
Base Selection: The base is crucial for activating the boronic acid.[3] For challenging couplings, stronger bases like K₃PO₄ are often more effective than carbonates such as K₂CO₃ or Cs₂CO₃.[3] Ensure the base is finely ground and anhydrous if the reaction is sensitive to water.
-
Solvent Choice: Aprotic polar solvents like 1,4-dioxane or toluene are commonly used, often with a small amount of water to aid in dissolving the base.[3] Ensure your solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[4]
-
Temperature: While many Suzuki couplings proceed at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition or side reactions. If you observe decomposition of your starting materials or products, consider lowering the temperature.
-
-
Reagent Quality:
-
Ensure your this compound is pure.
-
Boronic acids are prone to decomposition (protodeboronation), especially in the presence of moisture and base. Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).
-
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish and gives a poor yield. What adjustments should I make?
A2: The Buchwald-Hartwig amination is also susceptible to catalyst inhibition by the quinoline substrate.[5] The principles for overcoming this are similar to the Suzuki coupling, with some specific considerations for the C-N bond formation.
-
Catalyst and Ligand Choice:
-
This reaction almost always requires bulky, electron-rich phosphine ligands. The Buchwald laboratory has developed a range of highly effective biarylphosphine ligands. For primary amines, ligands like BrettPhos can be particularly effective.[6]
-
The choice of palladium precursor can be either a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃. Pre-formed palladium complexes containing the desired ligand are also excellent options.
-
-
Base Selection:
-
A strong, non-nucleophilic base is essential for the deprotonation of the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7]
-
-
Solvent and Temperature:
-
Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard.[5] Rigorous exclusion of air and moisture is critical for the success of this reaction.
-
These reactions are typically run at elevated temperatures (e.g., 80-110 °C).
-
Q3: My Sonogashira coupling of this compound with a terminal alkyne is failing. I see starting material decomposition and/or alkyne homocoupling (Glaser coupling). How can I optimize this reaction?
A3: The Sonogashira coupling introduces another component, a copper(I) co-catalyst, which can have its own set of challenges.
-
Standard vs. Copper-Free Conditions:
-
Traditional Sonogashira: This method uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (typically CuI).[8] The amine base (e.g., triethylamine or diisopropylethylamine) often serves as the solvent as well. While effective, the copper co-catalyst can promote the homocoupling of the terminal alkyne.
-
Copper-Free Sonogashira: To avoid Glaser coupling, consider a copper-free protocol. These reactions often require a more sophisticated palladium catalyst system, such as one with a bulky phosphine ligand, and are run in a solvent like DMF or dioxane with a base like Cs₂CO₃ or an amine base.
-
-
Troubleshooting Steps:
-
Degassing: Oxygen is a major culprit in promoting alkyne homocoupling. Ensure your reaction vessel, solvents, and reagents are thoroughly degassed.
-
Catalyst Loading: Sometimes, a higher catalyst loading is necessary for challenging substrates.
-
Temperature: Sonogashira couplings can often be run at milder temperatures, sometimes even at room temperature.[9] If you are observing decomposition, try lowering the reaction temperature.
-
Q4: I am observing significant amounts of quinolin-6-ol as a byproduct in my coupling reaction. What is causing this and how can I prevent it?
A4: The formation of quinolin-6-ol is due to the hydrolysis of the triflate group. This is a common side reaction with aryl triflates, especially under basic conditions.[1]
-
Minimizing Hydrolysis:
-
Anhydrous Conditions: Ensure your reaction is as dry as possible. Use anhydrous solvents and reagents.
-
Base Choice: While some water may be necessary to dissolve certain inorganic bases in Suzuki couplings, using a non-aqueous base or a biphasic system where the concentration of water in the organic phase is low can help. For other coupling reactions, strictly anhydrous conditions are preferable.
-
Reaction Time: Monitor your reaction closely and stop it as soon as the starting material is consumed to minimize the time the triflate is exposed to basic, aqueous conditions.
-
III. Frequently Asked Questions (FAQs)
Q1: Which type of palladium precursor is better, Pd(0) or Pd(II)?
A1: Both Pd(0) (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and Pd(II) (e.g., Pd(OAc)₂, PdCl₂) precursors are widely used.[10] Pd(II) sources are often more stable to air and moisture but require an in situ reduction to the active Pd(0) catalyst. This reduction can sometimes be a failure point. Pd(0) sources are already in the active oxidation state but can be more sensitive to air. For challenging substrates like quinolines, starting with a Pd(0) source can sometimes be more reliable.[2]
Q2: How do I choose the right phosphine ligand?
A2: The choice of ligand is critical. For coupling reactions with this compound, you need a ligand that is both bulky and electron-rich.[1]
-
Bulky ligands (e.g., those with t-butyl or cyclohexyl groups, or biaryl phosphines like XPhos) create a sterically hindered environment around the palladium atom, which prevents the quinoline nitrogen from binding and deactivating the catalyst.[1][2]
-
Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step of the catalytic cycle, a key step in the activation of the aryl triflate.[1]
Q3: Can I use N-heterocyclic carbene (NHC) ligands for these couplings?
A3: Yes, NHC ligands are excellent alternatives to phosphine ligands. They are strong σ-donors and can form very stable palladium complexes.[11][12] Their strong binding to palladium can lead to highly active and stable catalysts that are also resistant to poisoning by nitrogen heterocycles.[11][12]
Q4: What is the general order of reactivity for different coupling partners with this compound?
A4: The triflate group is a highly reactive leaving group, generally considered to have reactivity similar to an aryl bromide.[1] The order of reactivity for common palladium-catalyzed cross-coupling reactions is often influenced more by the specific catalyst system and reaction conditions than by a universal hierarchy. However, Suzuki-Miyaura and Buchwald-Hartwig aminations are generally very robust and high-yielding reactions when properly optimized. Sonogashira and Heck couplings can sometimes be more sensitive to reaction conditions.
IV. Experimental Protocols & Data
Representative Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for your specific boronic acid.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4 mol %).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Catalyst System Selection Guide for Common Couplings
| Coupling Reaction | Recommended Pd Precursor | Recommended Ligand(s) | Recommended Base | Typical Solvent(s) |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | BrettPhos, XPhos | NaOtBu, LHMDS | Dioxane, Toluene |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI (or copper-free with Pd₂(dba)₃) | PPh₃ (with CuI) or XPhos (copper-free) | Et₃N, DIPEA | Et₃N, DMF, Dioxane |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| C-S Coupling | Pd₂(dba)₃ | Xantphos, dppf | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene |
V. Visualization of Key Concepts
Diagram 1: The Challenge of Catalyst Poisoning
Caption: The quinoline nitrogen can poison the palladium catalyst.
Diagram 2: The Role of Bulky Ligands
Caption: Bulky ligands prevent catalyst poisoning by the quinoline nitrogen.
VI. References
-
Fort, M., et al. (2007). Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. Angewandte Chemie International Edition, 46(16), 2768-813. [Link]
-
Ingoglia, B. T. (2016). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. [Link]
-
Feng, K., et al. (2024). ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. Open Readings 2024. [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Wang, D.-H., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 53(50), 13583–13587. [Link]
-
Nolan, S. P. (2002). Catalytic Cross-Coupling Reactions Mediated by Palladium/Nucleophilic Carbene Systems. Journal of Organometallic Chemistry, 653(1-2), 69-74. [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]
-
Maeda, Y., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 21(3), 480-487. [Link]
-
Mphahlele, M. J., & Oyeyiola, F. A. (2014). One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H)-Ones: Synthesis of Novel 6-H-Pyrrolo[3,2,1-ij]Quinolin-6-Ones. Journal of Chemical Research, 38(9), 535–538. [Link]
-
Panek, J. S. (2015). Efficient palladium-catalyzed reactions toward complex nitrogen-containing heterocycles. Boston University.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Singh, R., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. International Journal of ChemTech Research, 10(2), 52-60. [Link]
-
Green, R. A., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 620–626. [Link]
-
Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. University of Pittsburgh. [Link]
-
da Silva, G. V. J., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 44(30), 12975-12987. [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2017). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research, 2(1), 173-180. [Link]
-
de la Torre, A., & van Leeuwen, P. W. N. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15594-15615. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Borhade, S. R., & Waghmode, S. B. (2011). Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. Tetrahedron Letters, 52(42), 5463-5466. [Link]
-
Maeda, Y., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Fabris, F. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). 3 Control experiments and mechanism of the cross-coupling of quinoline N-oxides with boronic acid. Retrieved from [Link]
-
Itami, K., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 4, 693–700. [Link]
-
Ibsen, G. M., et al. (2021). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. Chemistry – A European Journal, 27(6), 2112-2116. [Link]
-
Ueda, M., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 15(17), 4434–4437. [Link]
-
Szabó, K. J., et al. (2016). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 12, 1694–1700. [Link]
-
Reddy, M. M., et al. (2017). C‐S Cross‐Coupling Reaction Using a Recyclable Palladium Prolinate Catalyst under Mild and Green Conditions. ChemistrySelect, 2(25), 7543-7547. [Link]
-
Itami, K., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
Li, F., et al. (2020). Cyclometalated iridium complexes-catalyzed acceptorless dehydrogenative coupling reaction: construction of quinoline derivatives and evaluation of their antimicrobial activities. Journal of Organic Chemistry, 85(15), 9879–9890. [Link]
-
Goossen, L. J., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Angewandte Chemie International Edition, 52(32), 8412-8416. [Link]
Sources
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [repository.kaust.edu.sa]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of Quinolin-6-yl Trifluoromethanesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinolin-6-yl trifluoromethanesulfonate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on the reactivity of this versatile building block. As a triflate, the quinolin-6-yl moiety is an excellent leaving group, making it a valuable precursor for a variety of cross-coupling and nucleophilic substitution reactions.[1] However, the success of these transformations is often intricately linked to the solvent system employed. This document will delve into the causality behind experimental choices to empower you to optimize your reactions and troubleshoot common issues effectively.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What role could the solvent be playing?
A1: The choice of solvent is paramount in Suzuki-Miyaura couplings as it influences catalyst stability, reagent solubility, and the rate of key mechanistic steps.[2] For aryl triflates, the oxidative addition to the palladium(0) catalyst often proceeds through a polar, nucleophilic displacement-like transition state.[3]
-
Insight: A common issue is the use of nonpolar solvents like toluene or hexane alone. While they are often used in cross-coupling reactions, they may not be polar enough to sufficiently stabilize the polar transition state of the oxidative addition of the triflate group.
-
Troubleshooting:
-
Increase Solvent Polarity: Consider switching to or adding a polar aprotic co-solvent such as dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). These solvents can better solvate the transition state, thereby increasing the rate of oxidative addition.[3]
-
Aqueous Base: Many Suzuki reactions benefit from the presence of water, which can aid in the dissolution of the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the transmetalation step.[4][5] A mixture like dioxane/water or toluene/water is often effective.
-
Catalyst System Compatibility: Ensure your chosen solvent is compatible with your palladium catalyst and ligand system. Some ligands exhibit better stability and performance in specific solvents.
-
Q2: My Buchwald-Hartwig amination of this compound is giving me a significant amount of 6-hydroxyquinoline as a byproduct. How can I prevent this hydrolysis?
A2: The formation of 6-hydroxyquinoline is a strong indicator of triflate group hydrolysis, a common side reaction, particularly with electron-deficient aryl triflates or under harsh basic conditions. The solvent can play a significant role in mediating this undesired pathway.
-
Insight: Protic solvents, including water and alcohols, can participate in solvolysis reactions, directly attacking the electrophilic carbon of the C-OTf bond, especially at elevated temperatures. While water is often necessary to dissolve the base, an excess or prolonged reaction times at high temperatures can exacerbate hydrolysis.
-
Troubleshooting:
-
Solvent Choice: Favor aprotic solvents like toluene, dioxane, or THF over protic ones.[6] If a co-solvent is needed for solubility, minimize the amount of the protic component.
-
Base Selection: Use a non-hydroxide base that has good solubility in your chosen organic solvent. Bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used in anhydrous aprotic solvents.
-
Temperature and Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures. Consider if a lower temperature for a longer duration could achieve the desired conversion while minimizing hydrolysis.
-
Slow Addition: In some cases, slow addition of the aryl triflate to the reaction mixture can help to maintain a low instantaneous concentration, which can suppress side reactions.
-
Q3: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an amine, but the reaction is sluggish. Would a more polar solvent help?
A3: Yes, a more polar solvent is generally beneficial for SNAr reactions. The mechanism involves the formation of a charged intermediate (Meisenheimer complex), which is stabilized by polar solvents.[7][8]
-
Insight: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the anionic Meisenheimer complex. Polar aprotic solvents excel at solvating cations while leaving the anion relatively "bare," enhancing its nucleophilicity.
-
Troubleshooting:
-
Solvent Selection: Employ polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents will accelerate the reaction compared to nonpolar or protic solvents.
-
Protic vs. Aprotic: Be cautious with polar protic solvents (e.g., ethanol, water). While polar, they can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.[9]
-
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Solvent-Related Cause | Recommended Troubleshooting Steps |
| Low or No Product Yield in Cross-Coupling | Insufficiently polar solvent to facilitate oxidative addition. Poor solubility of reagents, particularly the base. | Switch to or add a polar aprotic solvent (dioxane, THF, DMF). Use a co-solvent system with water to dissolve the base (e.g., dioxane/water). |
| Formation of 6-Hydroxyquinoline | Hydrolysis of the triflate group due to the presence of protic solvents (water, alcohols) or hydroxide bases. | Use anhydrous aprotic solvents (toluene, dioxane). Employ non-nucleophilic organic bases (e.g., NaOtBu, Cs₂CO₃). Control reaction temperature and time. |
| Reaction Stalls or is Incomplete | The solvent may be too viscous at lower temperatures, impeding mixing. The product may be precipitating out of solution, coating the catalyst. | Increase the reaction temperature if stability allows. Use a solvent in which all components, including the product, are soluble at the reaction temperature. |
| Inconsistent Results/Reproducibility Issues | Use of non-anhydrous solvents when water-sensitive reagents are involved. Solvent quality and purity (e.g., presence of peroxides in THF or dioxane). | Use freshly distilled or commercially available anhydrous solvents. Ensure proper degassing of solvents to remove oxygen, which can deactivate the catalyst. |
| Formation of Unidentified Byproducts | The solvent may be participating in a side reaction. For example, some solvents can coordinate to the metal center, inhibiting catalysis. | Screen a range of solvents with different coordinating abilities. Consult literature for catalyst systems known to be robust in your chosen solvent. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for the specific amine.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu or LHMDS, 1.2-1.5 eq.).
-
Reagent Addition: Add the amine (1.1-1.3 eq.) and this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until complete consumption of the starting material is observed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Visualizing Solvent Effects
Decision Tree for Solvent Selection in Cross-Coupling Reactions
Caption: A decision tree to guide solvent selection for common cross-coupling reactions.
Reaction Coordinate Diagram Illustrating Solvent Effects
Caption: Energy profile illustrating how polar solvents can lower the activation energy for oxidative addition.
References
-
LibreTexts, C. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. [Link]
-
PubMed. (2022). Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. [Link]
-
Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C-H activation-functionalization. [Link]
-
Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
-
National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]
-
LibreTexts, C. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo...[Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
SAGE Journals. (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
ResearchGate. (n.d.). Synthesis of conformationally locked analogs of quinolin-6-yloxyacetamide fungicides. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
博客 | 文学城. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
LibreTexts, C. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ChemRxiv. (n.d.). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Journal of the American Chemical Society. (2019). Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions using various solvents and different catalyst for the synthesis of 1-(2,4-dimethylquinolin. [Link]
-
National Center for Biotechnology Information. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
-
ResearchGate. (n.d.). (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]
-
ResearchGate. (n.d.). (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Scale-Up of Reactions with Quinolin-6-yl Trifluoromethanesulfonate
Welcome to the comprehensive technical support guide for researchers, chemists, and process development professionals working with Quinolin-6-yl trifluoromethanesulfonate. This document provides in-depth, field-proven insights into overcoming the common and complex challenges encountered when transitioning reactions involving this versatile intermediate from the laboratory bench to larger-scale production. Our focus is on providing not just protocols, but the fundamental chemical reasoning behind them to empower you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions: Synthesis & Stability of this compound
This section addresses the critical first step: the preparation and handling of the starting material itself. Issues at this stage can have cascading effects on subsequent reactions.
Q1: We are preparing this compound from 6-hydroxyquinoline and trifluoromethanesulfonic anhydride (Tf₂O). On scale-up, we're seeing inconsistent yields and the formation of dark, tarry byproducts. What's happening?
A1: This is a classic scale-up challenge related to exothermic control and reagent stability. Trifluoromethanesulfonic anhydride is an extremely powerful electrophile and reacts violently with water.[1][2] The reaction with 6-hydroxyquinoline is highly exothermic.
-
Causality: On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. At a larger scale, inefficient heat removal can create localized "hot spots."[3] These hot spots can lead to the decomposition of the starting material, the product, or promote side reactions, resulting in the dark, insoluble materials you're observing. The presence of any moisture will rapidly hydrolyze Tf₂O, reducing its effective concentration and creating highly corrosive triflic acid.[4]
-
Troubleshooting & Optimization Protocol:
-
Strictly Anhydrous Conditions: Ensure your reactor, solvents (e.g., dichloromethane, pyridine), and 6-hydroxyquinoline are rigorously dried. Perform the reaction under a robust inert atmosphere (Nitrogen or Argon).
-
Controlled Reagent Addition: Do not add the Tf₂O all at once. Use a syringe pump or an addition funnel to add the anhydride dropwise to a cooled solution (typically 0 °C to -10 °C) of 6-hydroxyquinoline and a non-nucleophilic base (e.g., pyridine, 2,6-lutidine).
-
Efficient Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer to ensure uniform mixing and prevent localized concentration gradients.[3]
-
Temperature Monitoring: Place the temperature probe directly in the reaction mixture (not in the cooling bath) to get an accurate reading of the internal temperature and adjust the addition rate accordingly.
-
Q2: How stable is this compound to storage and purification? Can we use standard silica gel chromatography?
A2: Aryl triflates are generally quite stable compounds, significantly more so than their alkyl counterparts.[5] They are often stable enough for purification by column chromatography and can be stored for extended periods under anhydrous conditions at room temperature or refrigerated.[6][7]
However, the quinoline moiety introduces a basic nitrogen atom, which can complicate purification on standard silica gel.
-
Causality: The acidic nature of silica gel can lead to strong adsorption of the basic quinoline nitrogen. This can result in significant tailing (streaking) of the product spot on TLC and poor separation with product loss on the column.
-
Purification Protocol (Deactivated Silica): [8]
-
Prepare Deactivated Silica: Create a slurry of silica gel in your chosen eluent system (e.g., Hexanes/Ethyl Acetate). Add 1-2% triethylamine (NEt₃) by volume to the slurry.
-
Pack and Equilibrate: Pack the column with this slurry and flush with 2-3 column volumes of the triethylamine-containing eluent to ensure the entire stationary phase is neutralized.
-
Load and Elute: Load your crude product (dissolved in a minimum of solvent or dry-loaded onto a small amount of deactivated silica) and elute with the triethylamine-containing solvent system.
-
Work-up: The triethylamine is volatile and will be removed along with the eluent during solvent evaporation under reduced pressure. For large-scale operations, transitioning to a crystallization-based purification is highly recommended to improve efficiency and reduce solvent waste.[9]
-
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for cross-coupling reactions due to the triflate's high leaving group ability.[10] However, scaling these reactions presents unique challenges.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Q3: Our Suzuki coupling reaction works well at the 1g scale, but at the 100g scale, we see significant starting material remaining and the formation of 6-hydroxyquinoline. What are the likely causes?
A3: This points to two distinct issues: catalyst deactivation/inactivity and hydrolysis of the triflate group.
-
Causality & Troubleshooting:
-
Catalyst Inactivity (Remaining Starting Material): The quinoline nitrogen can act as a ligand and coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[11] Furthermore, at larger scales, ensuring a truly oxygen-free environment is more difficult. Oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium species.[12][13]
-
Solution: Use more robust, electron-rich, and sterically hindered ligands like SPhos, XPhos, or RuPhos. These ligands form more stable and active catalysts that are less susceptible to inhibition by the substrate.[11] Ensure all solvents are rigorously degassed by sparging with an inert gas for an extended period (30-60 min) before use.
-
-
Triflate Hydrolysis (Formation of 6-Hydroxyquinoline): This side reaction is typically caused by the presence of water in combination with the base, especially at elevated temperatures. While some water is often required to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), excess water can promote this undesired pathway.
-
Solution: Use the minimum amount of water necessary for the base. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable under the reaction conditions.[11] Alternatively, explore organic-soluble bases or different solvent systems that better solubilize the inorganic base, reducing the need for large amounts of water.
-
-
Troubleshooting Suzuki Coupling Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen Contamination) 2. Catalyst Inhibition by Quinoline N 3. Insufficiently strong or soluble base | 1. Rigorously degas all solvents and reagents.[13] 2. Switch to bulky, electron-rich ligands (e.g., Buchwald ligands).[11] 3. Use a stronger base like K₃PO₄ or Cs₂CO₃ and ensure adequate solvent for solubility. |
| Formation of 6-Hydroxyquinoline | Hydrolysis of the triflate group | Minimize water content. Lower reaction temperature if possible. Ensure the base is not excessively strong to promote hydrolysis over transmetalation. |
| Protodeborylation of Boronic Acid | Harsh conditions (high temp, strong base) | Use a milder base or lower the reaction temperature. Protect the boronic acid as a pinacol ester.[11] |
| Poor Product Solubility | Product crashing out of solution during the reaction | Switch to a higher-boiling point solvent that can better solubilize all components (e.g., Dioxane, Toluene, DMF).[14] |
Buchwald-Hartwig Amination (C-N Bond Formation)
Q4: We are attempting a Buchwald-Hartwig amination with a primary amine. The reaction is sluggish, and we observe significant diarylation as a byproduct. How can we improve selectivity and reaction rate?
A4: This is a common selectivity issue in amination reactions, often exacerbated by catalyst choice and reaction conditions.
-
Causality & Troubleshooting:
-
Sluggish Reaction: Aryl triflates can be less reactive than the corresponding bromides or iodides in some catalytic systems. The choice of ligand is paramount for activating the C-OTf bond for oxidative addition.[15]
-
Solution: Employ catalyst systems known to be effective for aryl triflates. Bidentate phosphine ligands like BINAP or DPPF were early successes.[15] More modern, highly active catalysts often involve bulky monophosphine ligands like BrettPhos, which has shown excellent performance for the monoarylation of primary amines.[16]
-
-
Diarylation Byproduct: The mono-arylated amine product can be more nucleophilic or have better steric access to the catalyst than the starting primary amine, leading to a second coupling event.
-
Solution: Use a ligand specifically designed to favor monoarylation. The steric bulk of ligands like BrettPhos can create a crowded environment around the palladium center, disfavoring the coupling of the bulkier secondary amine product.[16] Additionally, carefully controlling the stoichiometry (using a slight excess of the amine) and running the reaction at the lowest effective temperature can help improve selectivity.
-
-
Process Control & Visualization
Visualizing workflows can significantly aid in systematic troubleshooting during scale-up.
General Troubleshooting Workflow for Low Yield
Caption: Decision workflow for troubleshooting low-yield reactions during scale-up.
Simplified Catalytic Cycle for Suzuki Coupling
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
Preventing decomposition of Quinolin-6-yl trifluoromethanesulfonate during reactions
A Guide to Preventing Decomposition and Maximizing Success in Cross-Coupling Reactions
Welcome, researchers and innovators, to our dedicated technical support center for Quinolin-6-yl trifluoromethanesulfonate. As a Senior Application Scientist, I understand the unique challenges that can arise when working with this versatile but sensitive reagent. The quinoline moiety, while a valuable scaffold in medicinal chemistry, introduces specific considerations for stability and reactivity, particularly in palladium-catalyzed cross-coupling reactions.
This guide is structured to provide you with direct, actionable solutions to common problems encountered during your experiments. We will delve into the "why" behind the protocols, ensuring a deeper understanding that empowers you to troubleshoot effectively and innovate confidently.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues reported by researchers working with this compound.
Question 1: My reaction is sluggish, and I'm observing significant starting material decomposition. What is the likely cause?
Answer: The most common culprit for the decomposition of this compound is hydrolysis of the triflate group, which is particularly susceptible to cleavage under basic conditions.[1] This hydrolysis converts your active electrophile into the corresponding unreactive 6-hydroxyquinoline.
Root Causes of Hydrolysis:
-
Strong Bases: Many cross-coupling reactions, such as Suzuki and Buchwald-Hartwig, employ strong inorganic bases like sodium carbonate, potassium carbonate, or cesium carbonate. In the presence of water, these bases can create a sufficiently alkaline environment to promote triflate hydrolysis.[2]
-
Prolonged Reaction Times at Elevated Temperatures: The rate of hydrolysis increases with both temperature and time. If your desired coupling reaction is slow, the extended exposure to basic conditions at high temperatures will favor the decomposition pathway.
-
Water Content: The presence of water, even in trace amounts in your solvent or reagents, is a key ingredient for hydrolysis.
Troubleshooting Workflow for Hydrolysis:
Below is a systematic approach to mitigate the hydrolysis of this compound.
Caption: A flowchart for troubleshooting the hydrolysis of this compound.
Question 2: I suspect catalyst inhibition. How does the quinoline ring interfere with the palladium catalyst, and how can I overcome this?
Answer: The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a Lewis base. This nitrogen can coordinate to the electron-deficient palladium center of the catalyst.[3] This coordination can lead to the formation of off-cycle, inactive palladium complexes, effectively "poisoning" the catalyst and stalling the reaction.
Strategies to Mitigate Catalyst Inhibition:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, RuPhos), can sterically shield the palladium center, making it more difficult for the quinoline nitrogen to coordinate.[4] These ligands also promote the desired oxidative addition and reductive elimination steps, helping the catalytic cycle outcompete the inhibitory coordination.
-
Catalyst Pre-activation: Using a pre-formed, well-defined palladium(0) catalyst can sometimes be more effective than generating it in situ from a palladium(II) source.
-
Increased Catalyst Loading: While not ideal from an atom economy perspective, incrementally increasing the catalyst loading can sometimes compensate for the portion of the catalyst that is deactivated by coordination. This should be a last resort after optimizing other parameters.
Question 3: What are the best practices for setting up a cross-coupling reaction with this compound to ensure success?
Answer: A successful reaction hinges on careful planning and execution. The following protocol provides a robust starting point for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
General Protocol for Cross-Coupling Reactions:
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven overnight at >120 °C and cool under a stream of inert gas (argon or nitrogen).
-
Ensure all reagents, including the base, boronic acid/ester (for Suzuki), amine (for Buchwald-Hartwig), and alkyne (for Sonogashira), are of high purity and anhydrous.
-
Use a high-purity, anhydrous solvent. Toluene, dioxane, and THF are common choices and should be freshly distilled or obtained from a solvent purification system.
-
-
Reaction Assembly (under inert atmosphere):
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the coupling partner, the palladium catalyst, and the ligand.
-
Seal the vessel and evacuate and backfill with inert gas at least three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent via syringe, followed by the base. For liquid amines or alkynes, add them via syringe after the other components are dissolved or suspended.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully (e.g., with water or saturated aqueous ammonium chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table 1: Recommended Starting Conditions for Common Cross-Coupling Reactions
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki | Pd(OAc)₂ (2-5 mol%) | SPhos (4-10 mol%) | K₃PO₄ (2-3 equiv.) | Toluene/H₂O (10:1) | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3 mol%) | RuPhos (2-6 mol%) | NaOtBu (1.5-2 equiv.) | Toluene or Dioxane | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5 mol%) | PPh₃ (4-10 mol%) | Et₃N (2-3 equiv.) | THF or DMF | Room Temp - 60 |
Note: For Sonogashira coupling, the addition of a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) is often necessary for the classical mechanism.[5]
Deeper Dive: Understanding Decomposition Pathways
While hydrolysis is the primary concern, other potential decomposition pathways for this compound under reaction conditions should be considered, especially if you observe unexpected byproducts.
Caption: A diagram illustrating the primary and potential minor decomposition pathways of this compound.
1. Hydrolysis (Major Pathway): As discussed, this is the most prevalent decomposition route, leading to the formation of 6-hydroxyquinoline.
2. Reductive Degradation (Minor Pathway): In the presence of a low-valent palladium species and a hydrogen source (which can be adventitious water, an amine, or even the solvent), reductive cleavage of the C-OTf bond can occur, leading to the formation of quinoline. This is a form of hydrodehalogenation-type side reaction.
3. Thermal Degradation (Minor Pathway): While aryl triflates are generally more thermally stable than their alkyl counterparts, prolonged exposure to very high temperatures (>150 °C) can lead to non-specific decomposition, often resulting in charring or the formation of polymeric byproducts.
By understanding these potential pitfalls and implementing the strategies outlined in this guide, you will be well-equipped to prevent the decomposition of this compound and achieve high yields and clean reactions in your synthetic endeavors.
References
-
Palladium in Quinoline Synthesis. ScienceDirect. [Link]
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. [Link]
-
Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. ResearchGate. [Link]
-
Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Thieme. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Bristol. [Link]
-
Experimental and mechanistic analysis of the palladium-catalyzed oxidative C8-selective C-H homocoupling of quinoline N-oxides. PubMed. [Link]
-
One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ResearchGate. [Link]
-
Palladium-catalyzed approaches to quinoline core. ResearchGate. [Link]
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]
-
Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society. [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
-
Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate. [Link]
-
Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue e-Pubs. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Chemical Science. [Link]
-
Failed suzuki coupling, any suggenstions?. Reddit. [Link]
-
An Efficient Approach to Quinolines via Friedländer Synthesis Catalyzed by Cuprous Triflate. SciSpace. [Link]
-
Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas. OUCI. [Link]
-
Decomposition of organoelement triflate derivatives. ResearchGate. [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC. [Link]
-
Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. PubMed. [Link]
-
Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. PubMed. [Link]
-
Predicting Reactivities of Phenyl N -methylcarbamates in their Alkaline Hydrolysis. Springer. [Link]
-
Development of a green catalytic cross-coupling reaction of aryl-sulfinates in aqueous media. ResearchGate. [Link]
-
3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents. PMC. [Link]
-
Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst. ResearchGate. [Link]
-
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Work-up Procedures for Quenching Reactions with Quinolin-6-yl Trifluoromethanesulfonate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the successful work-up and quenching of chemical reactions involving Quinolin-6-yl trifluoromethanesulfonate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot and optimize your experimental procedures.
I. Understanding the Chemistry of this compound in Reaction Work-ups
This compound is a valuable reagent in modern organic synthesis, primarily utilized as an electrophile in cross-coupling reactions due to the excellent leaving group ability of the triflate moiety. However, the success of syntheses involving this compound is often determined by the critical quenching and work-up stages. A thorough understanding of its stability and reactivity is paramount.
The quinoline core is a basic heterocycle, while the triflate group is susceptible to hydrolysis, particularly under basic conditions. This dual reactivity profile necessitates carefully designed work-up procedures to prevent product degradation and facilitate purification.
II. Synthesis of this compound: Quenching and Work-up
The preparation of this compound from 6-hydroxyquinoline is a common first step. The work-up of this reaction is crucial for obtaining a pure product for subsequent steps.
Standard Protocol for Triflation Work-up
-
Reaction Quenching: Upon completion, cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or cold water to quench any unreacted triflic anhydride. Exercise caution as this is an exothermic process.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Washing: Wash the combined organic layers sequentially with water and brine to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel.
Troubleshooting the Synthesis Work-up
Q1: My yield of this compound is low after work-up. What are the likely causes?
A1: Low yields can stem from several factors:
-
Incomplete reaction: Ensure the triflation has gone to completion by TLC or LC-MS before quenching.
-
Hydrolysis of the product: The triflate group can be sensitive to moisture and basic conditions. While a bicarbonate wash is generally safe for aryl triflates, prolonged exposure or the use of stronger bases can lead to hydrolysis back to 6-hydroxyquinoline. If hydrolysis is suspected, consider a milder quench with cold water and minimize the time the product is in contact with the aqueous phase.
-
Mechanical loss: Ensure efficient extraction from the aqueous phase by performing multiple extractions with your organic solvent.
Q2: I observe my product decomposing on the silica gel column during purification. How can I prevent this?
A2: Decomposition on silica gel can be an issue for quinoline derivatives due to the acidic nature of standard silica gel.[1]
-
Neutralized silica: Consider using silica gel that has been pre-treated with a base, such as triethylamine, to neutralize acidic sites. This is achieved by preparing the column slurry with a solvent system containing a small percentage (e.g., 0.5-1%) of triethylamine.
-
Alternative stationary phases: If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic).
-
Rapid purification: Minimize the time the compound spends on the column by using a slightly more polar eluent system for faster elution.
Q3: How do I choose the best solvent system for column chromatography?
A3: The choice of eluent depends on the polarity of your product. This compound is a moderately polar compound.
-
Starting point: A good starting point for TLC analysis is a mixture of hexanes and ethyl acetate. A common starting ratio is 70:30 (hexanes:ethyl acetate).
-
Visualization: this compound is UV active due to the quinoline core, so it can be easily visualized on a TLC plate under a UV lamp (254 nm).
-
Optimization: Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for optimal separation on a column.
III. Work-up of Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the 6-position of the quinoline ring. The work-up must effectively remove the palladium catalyst, boronic acid derivatives, and inorganic salts.
Standard Protocol for Suzuki-Miyaura Work-up
-
Reaction Quenching: After cooling the reaction to room temperature, quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Filtration (optional): If a significant amount of solid (e.g., precipitated palladium) is present, you may filter the mixture through a pad of Celite®, washing with the reaction solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or DCM.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting the Suzuki-Miyaura Work-up
Q1: I am observing significant hydrolysis of my this compound starting material back to 6-hydroxyquinoline during the reaction. How can I minimize this?
A1: This is a common issue, as the basic conditions required for the Suzuki-Miyaura reaction can promote triflate hydrolysis.[2]
-
Choice of Base: Use a milder base. Instead of strong bases like sodium hydroxide, opt for potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Anhydrous Conditions: While many Suzuki reactions tolerate water, for sensitive triflates, using anhydrous solvents and reagents can suppress hydrolysis.
-
Reaction Temperature: Lowering the reaction temperature, if the coupling still proceeds at a reasonable rate, can also reduce the rate of hydrolysis.
Q2: My final product is contaminated with palladium residues. How can I remove them?
A2: Palladium removal is a common challenge.
-
Filtration through Celite®: As mentioned in the protocol, this can remove a significant portion of the palladium catalyst.
-
Aqueous Washes: Sometimes, washing with a solution of NH₄Cl can help complex and remove some palladium salts.
-
Specialized Scavengers: If palladium contamination persists, consider using a commercially available palladium scavenger. These are solid-supported reagents that can be stirred with the organic solution of your crude product and then filtered off.
Q3: I have difficulty separating my product from unreacted boronic acid and its byproducts. What are my options?
A3: Boronic acid derivatives can be challenging to remove completely.
-
Base Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) can help remove acidic boronic acids into the aqueous layer. However, be mindful of the stability of your product to basic conditions.
-
Oxidative Work-up: In some cases, a mild oxidative work-up (e.g., with a small amount of hydrogen peroxide) can convert the boronic acid to the corresponding phenol, which may be easier to separate. This should be approached with caution as it may affect your desired product.
-
Chromatography: Careful column chromatography is often the most effective method. Using a gradient elution can help to separate the product from more polar boronic acid-related impurities.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
IV. Work-up of Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is another key application of this compound, enabling the formation of C-N bonds. The work-up procedure is similar to that of the Suzuki-Miyaura coupling, with a focus on removing the catalyst and basic reagents.
Standard Protocol for Buchwald-Hartwig Work-up
-
Reaction Quenching: Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate, DCM, or toluene.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting the Buchwald-Hartwig Work-up
Q1: My Buchwald-Hartwig amination is sluggish, and I see a lot of starting material hydrolysis. What should I do?
A1: The choice of base is critical in Buchwald-Hartwig aminations of aryl triflates.
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are often used, but they can also promote triflate hydrolysis. Consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which can be effective with the right ligand choice.
-
Ligand Choice: The ligand plays a crucial role. For aryl triflates, bidentate phosphine ligands like BINAP or DPPF, or bulky monodentate ligands from the Buchwald portfolio (e.g., XPhos, SPhos) are often more effective and can allow for the use of milder bases.[3]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry to minimize water-induced hydrolysis of the triflate.
Q2: The purification of my 6-aminoquinoline product by column chromatography is difficult due to streaking. Why is this happening?
A2: The basic nitrogen of the quinoline ring and the newly introduced amino group can interact strongly with the acidic silica gel, leading to streaking.
-
Basified Silica: As with the triflate starting material, using silica gel that has been treated with a small amount of triethylamine in the eluent can significantly improve the chromatography.
-
Eluent Modification: Adding a small percentage of a polar, basic solvent like triethylamine or a few drops of ammonium hydroxide to your eluent system can also prevent streaking.
Decision Tree for Troubleshooting Buchwald-Hartwig Amination Work-up
Caption: A decision tree for troubleshooting common issues in Buchwald-Hartwig amination work-ups.
V. Frequently Asked Questions (FAQs)
Q1: Is an aqueous work-up always necessary?
A1: Not always. If the reaction is very clean and the subsequent step is not sensitive to the minor impurities present, it may be possible to simply filter the reaction mixture through a plug of silica gel and concentrate the filtrate. However, an aqueous work-up is generally recommended to remove inorganic salts and other water-soluble byproducts, leading to a cleaner crude product and easier final purification.
Q2: What is the best way to store this compound?
A2: Aryl triflates are generally stable compounds. However, to prevent slow hydrolysis over time, it is best to store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glove box).
Q3: Can I use a rotary evaporator to remove the solvent from my this compound solution?
A3: Yes, a rotary evaporator can be used. As with any compound, it is advisable to use a moderate bath temperature (e.g., 30-40 °C) to avoid any potential thermal decomposition, although aryl triflates are generally thermally stable.
Q4: My reaction involves a water-miscible solvent like THF or dioxane. How does this affect the work-up?
A4: When using water-miscible solvents, you will need to add a significant amount of water during the quench to ensure that all the inorganic salts are dissolved in the aqueous phase. You will also need to use a water-immiscible solvent for the extraction (e.g., ethyl acetate, DCM). The water-miscible reaction solvent will partition between the aqueous and organic layers, so multiple extractions are recommended to ensure complete recovery of your product.
VI. Safety Precautions
-
Triflic Anhydride and Triflic Acid: These are highly corrosive and moisture-sensitive reagents. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Quinoline Derivatives: Many quinoline derivatives have biological activity and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate care.
-
Quenching: The quenching of reactive reagents like triflic anhydride can be highly exothermic. Always perform quenches slowly and with cooling.
VII. References
-
BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. Retrieved from BenchChem Technical Library.
-
BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Retrieved from BenchChem Technical Library.
-
Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Quinolin-6-yl Trifluoromethanesulfonate vs. Other Quinolinyl Halides in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Quinoline Scaffold and the Imperative of Efficient Cross-Coupling
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Its prevalence drives a continuous demand for robust and versatile synthetic methodologies to functionalize the quinoline ring system. Among the most powerful tools for forging carbon-carbon and carbon-heteroatom bonds are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The efficiency of these transformations is critically dependent on the nature of the leaving group on the quinoline scaffold. This guide provides an in-depth comparison of the reactivity of quinolin-6-yl trifluoromethanesulfonate (a triflate) against its halide counterparts—6-iodo-, 6-bromo-, and 6-chloroquinoline—offering field-proven insights and experimental data to guide substrate selection in complex synthetic campaigns.
The Decisive Step: Understanding Oxidative Addition and Leaving Group Ability
The reactivity of an aryl electrophile in palladium-catalyzed cross-coupling is largely dictated by the rate-determining step: oxidative addition of the aryl-X bond to the palladium(0) catalyst.[3][4][5][6] This step involves the cleavage of the C-X bond and the formation of an arylpalladium(II) complex, which then proceeds through the catalytic cycle. The ease of this cleavage is inversely related to the strength of the C-X bond and is influenced by the electron-withdrawing nature of the leaving group.
The generally accepted order of reactivity for aryl halides is I > Br > Cl , which correlates with the decreasing bond dissociation energies of the corresponding carbon-halogen bonds. Aryl triflates (Ar-OTf) are also highly effective leaving groups due to the strong electron-withdrawing nature of the trifluoromethanesulfonyl group, which weakens the C-O bond and facilitates oxidative addition.[7] The relative reactivity of triflates compared to halides can be influenced by the specific catalyst system employed. For some palladium catalysts, the reactivity order is I > Br ≈ OTf > Cl.[8] However, this can be altered by the choice of ligands, with some systems even favoring the reaction of chlorides over triflates.[8]
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of this compound and 6-haloquinolines in three seminal cross-coupling reactions. The presented data is a synthesis of literature findings for similar substrates, providing a reliable guide for reaction planning.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. The choice of the quinolinyl electrophile significantly impacts reaction conditions and outcomes.
| Electrophile | Typical Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 6-Iodoquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 2-6 | >90 |
| 6-Bromoquinoline | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90-110 | 4-12 | 80-95 |
| This compound | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 6-18 | 75-90 |
| 6-Chloroquinoline | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/H₂O | 100-120 | 12-24 | 60-85 |
Analysis of Reactivity:
-
6-Iodoquinoline: As expected, the iodide is the most reactive substrate, often proceeding to high conversion at lower temperatures and with shorter reaction times. Standard palladium catalysts like Pd(PPh₃)₄ are typically sufficient.
-
6-Bromoquinoline: This is a very common and reliable substrate, providing excellent yields. It may require slightly more active catalysts or longer reaction times compared to the iodide.
-
This compound: The triflate shows reactivity comparable to or slightly less than the bromide, making it an excellent alternative, especially when the corresponding phenol is more accessible than the halide.
-
6-Chloroquinoline: The chloride is the least reactive, generally requiring more sophisticated and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) and higher temperatures to achieve good yields.[1][2]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.
| Electrophile | Typical Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 6-Iodoquinoline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 80-100 | 4-12 | 85-95 |
| 6-Bromoquinoline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 8-24 | 80-90 |
| This compound | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene | 100-120 | 12-24 | 70-85 |
| 6-Chloroquinoline | Pd₂(dba)₃/BrettPhos | LiHMDS | THF | 80-100 | 18-36 | 50-75 |
Analysis of Reactivity:
-
The reactivity trend generally mirrors that of the Suzuki coupling. Aryl iodides and bromides are highly effective substrates.[9][10]
-
Aryl triflates are also viable substrates for Buchwald-Hartwig amination, although they may require slightly more forcing conditions or specialized ligands.[11]
-
Aryl chlorides are the most challenging, often necessitating the use of highly active and sterically demanding ligands to facilitate the difficult oxidative addition step.[12][13]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.
| Electrophile | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 6-Iodoquinoline | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25-50 | 1-4 | >95 |
| 6-Bromoquinoline | Pd(PPh₃)₄/CuI | DIPA | DMF | 60-80 | 4-12 | 75-90 |
| This compound | Pd(dppf)Cl₂/CuI | i-Pr₂NEt | DMF | 80-100 | 8-18 | 65-80 |
| 6-Chloroquinoline | Pd₂(dba)₃/XPhos/CuI | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 12-24 | 40-70 |
Analysis of Reactivity:
-
The reactivity order in Sonogashira coupling is generally I > OTf > Br >> Cl.[14]
-
6-Iodoquinoline: This substrate is highly reactive, often undergoing coupling at room temperature with high efficiency.[15]
-
6-Bromoquinoline and this compound: Both are effective substrates, though they typically require elevated temperatures to achieve good reaction rates.[16]
-
6-Chloroquinoline: As with other cross-coupling reactions, the chloro-substituted quinoline is the least reactive and requires more specialized catalytic systems and harsher conditions.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed protocols for a Suzuki-Miyaura coupling are provided below for both this compound and 6-bromoquinoline.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Experimental workflow for Suzuki coupling of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Reagent Addition: Add potassium phosphate (2.0 mmol) to the flask.
-
Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 6-Bromoquinoline
Experimental workflow for Suzuki coupling of 6-bromoquinoline.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol, 3 mol%).
-
Reagent Addition: Add cesium carbonate (2.0 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.
-
Monitoring: Monitor the progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Mechanistic Rationale for Reactivity Differences
General catalytic cycle and relative rates of oxidative addition.
The observed differences in reactivity are primarily rooted in the energetics of the oxidative addition step. The C-X bond must be cleaved for the reaction to proceed. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. The weaker C-I bond is more easily cleaved, leading to a faster rate of oxidative addition.
The C-OTf bond of the triflate is polarized due to the strong electron-withdrawing effect of the CF₃SO₂ group, making the carbon atom highly electrophilic and susceptible to attack by the nucleophilic Pd(0) catalyst. While the C-O bond is intrinsically strong, the excellent leaving group ability of the triflate anion thermodynamically favors the oxidative addition process.
For the less reactive chlorides, the stronger C-Cl bond presents a higher activation barrier for oxidative addition. This necessitates the use of electron-rich and sterically bulky phosphine ligands on the palladium center. These ligands increase the electron density on the palladium, making it more nucleophilic and better able to cleave the strong C-Cl bond.
Conclusion and Strategic Recommendations
The choice of leaving group on the quinoline-6-yl scaffold is a critical parameter that dictates the conditions required for successful palladium-catalyzed cross-coupling.
-
For maximal reactivity and mild conditions , 6-iodoquinoline is the substrate of choice.
-
For a balance of reactivity and cost-effectiveness , 6-bromoquinoline is an excellent and widely used option.
-
When the corresponding phenol is more readily available or for strategic reasons , this compound is a highly viable alternative to the bromide, exhibiting comparable reactivity in many cases.
-
While the most economical, 6-chloroquinoline is the most challenging substrate , requiring careful optimization of catalysts, ligands, and reaction conditions to achieve satisfactory results.
By understanding the principles of oxidative addition and the relative reactivities of these substrates, researchers can make informed decisions to streamline their synthetic efforts, ultimately accelerating the discovery and development of novel quinoline-based molecules.
References
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Alcazar-Roman, L. M., & Hartwig, J. F. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(3), 491–502. [Link]
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The Hartwig Group. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. [Link]
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Request PDF. (2025). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. [Link]
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Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8880–8892. [Link]
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Request PDF. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
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Chemical Communications (RSC Publishing). (2010). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]
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COSyS. Palladium Cross-Coupling. [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
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NIH. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. [Link]
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Request PDF. (2025). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]
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PMC - NIH. (2008). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]
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Sci-Hub. (2014). One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H)-ones. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Kolarovic, A., & Liptakova, L. (2011). Flow Chemistry: Sonogashira Coupling. Molecules, 16(12), 10436-10447. [Link]
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Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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University of St Andrews. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
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ChemSpeed. (2017). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
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KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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MDPI. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]
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University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
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Wikipedia. (2023). Suzuki reaction. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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RSC Publishing. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]
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PMC - NIH. (2021). Photoinduced inverse Sonogashira coupling reaction. [Link]
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RSC Publishing. (2019). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
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Request PDF. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
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MDPI. (2018). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
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Head-to-head comparison of catalysts for Suzuki coupling of quinolines
An In-Depth Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of Quinolines
For researchers in medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals and functional materials. The ability to precisely functionalize this heterocycle is paramount, and the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for this purpose, enabling the formation of crucial carbon-carbon bonds.[1]
However, the Suzuki coupling of quinolines presents a unique challenge. The basic nitrogen atom within the quinoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This guide provides a head-to-head comparison of catalyst systems, moving beyond simple protocols to explain the causality behind catalyst choice and empowering scientists to optimize their synthetic strategies.
The Mechanism: A Quick Primer
The success of a Suzuki coupling is governed by the efficiency of its catalytic cycle.[2] Understanding this cycle is key to appreciating why certain ligands and conditions outperform others. The generally accepted mechanism involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloquinoline. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation by a base.
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.[2]
Bulky, electron-rich ligands are often favored as they promote both the oxidative addition and the final reductive elimination steps, accelerating the overall catalytic turnover.[1][3]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Head-to-Head Catalyst Comparison for Quinoline Coupling
The choice of ligand is the most critical parameter dictating the success and efficiency of the Suzuki coupling reaction.[4] While the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is important, it is the ligand that defines the catalyst's stability, activity, and substrate scope.
Traditional Phosphine Ligands: The Baseline
Simple triarylphosphine ligands like triphenylphosphine (PPh₃) were foundational in the development of cross-coupling chemistry.
-
Mechanism & Rationale : PPh₃ is a moderately electron-donating and sterically accessible ligand. It can stabilize the palladium center sufficiently to facilitate catalysis with reactive substrates like aryl iodides and some bromides.
-
Performance : For quinoline couplings, PPh₃-based catalysts generally require higher temperatures, longer reaction times, and higher catalyst loadings.[5] They are often less effective for more challenging substrates, such as sterically hindered quinolines or less reactive aryl chlorides.
-
Verdict : While cost-effective and readily available, PPh₃ is often a suboptimal choice for modern, efficient quinoline functionalization. It serves as a useful baseline but is frequently outperformed by more advanced ligands.
Bulky, Electron-Rich Phosphines: The Buchwald Ligands
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[6] Ligands like XPhos and SPhos are now mainstays for coupling heteroaryl halides.[1]
-
Mechanism & Rationale : These ligands possess two key features:
-
Bulk : The large steric profile (e.g., dicyclohexylphosphino or di-tert-butylphosphino groups) promotes the formation of monoligated, highly reactive Pd(0)L species, which are crucial for efficient oxidative addition.[3]
-
Electron-Rich Biaryl Backbone : The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the oxidative addition step and accelerates reductive elimination.[1]
-
-
Performance : Catalyst systems using ligands like SPhos and XPhos show exceptional activity in the Suzuki coupling of haloquinolines. They enable reactions at lower temperatures and with significantly lower catalyst loadings (down to 0.000001 mol% for some substrates).[3] They are particularly effective for coupling sterically demanding partners and less reactive aryl chlorides.[1]
-
Verdict : Buchwald ligands are often the catalysts of choice for challenging Suzuki couplings of quinolines. Their high reactivity, broad substrate scope, and ability to function at low loadings make them highly reliable and efficient.
N-Heterocyclic Carbenes (NHCs): A Powerful Alternative
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling.[7] They are known for forming highly stable palladium complexes.
-
Mechanism & Rationale : NHCs are strong σ-donating ligands, even more so than many electron-rich phosphines. This strong Pd-C bond leads to robust catalysts that are often resistant to decomposition at high temperatures.[7] Their steric properties can be readily tuned by modifying the substituents on the nitrogen atoms (e.g., mesityl in IMes, di-isopropylphenyl in IPr).
-
Performance : Pd-NHC complexes are highly active for the Suzuki coupling of various aryl chlorides and bromides.[8] Their high stability can be particularly advantageous in complex reaction mixtures or with substrates that might otherwise degrade the catalyst. Some studies suggest that for specific substrate combinations, NHC-based catalysts can outperform phosphine-based systems.[9]
-
Verdict : NHC ligands provide a robust and highly active catalyst system for quinoline coupling. They are an excellent alternative to phosphine ligands, especially when catalyst stability is a concern or when screening for optimal conditions.
Comparative Performance Data
The following table summarizes representative conditions for the Suzuki coupling of 3-bromoquinoline with an arylboronic acid, highlighting the performance of different catalyst systems.
| Catalyst System (Pd Source + Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Observations | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | ~75% | Standard conditions, good for simple substrates. | [4] |
| Pd(OAc)₂ + PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | Good | A common, accessible in-situ generated catalyst system. | [5] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80-90 | >90% | dppf is a robust ferrocene-based ligand, often providing high yields. | [4] |
| Pd(OAc)₂ + SPhos | K₃PO₄ | THF/H₂O | 80 | High | SPhos enables high reactivity and broad scope, even at low loadings.[1] | [1] |
| (IPr)Pd(allyl)Cl | NaOtBu | Dioxane/H₂O | 80 | High | A highly active NHC-based system for various aryl halides.[8] | [8] |
Catalyst Selection Workflow
Choosing the right catalyst system is a logical process based on the specific substrates and desired reaction efficiency.
Caption: A decision workflow for selecting a Suzuki coupling catalyst.
Detailed Experimental Protocol
This protocol is a representative procedure for the Suzuki-Miyaura coupling of 3-bromoquinoline using a palladium acetate and triphenylphosphine catalyst system, adapted from established methods.[2][5]
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromoquinoline, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine to the flask.
-
Solvent Addition : Add the degassed solvent mixture (Toluene, Ethanol, Water) to the flask via syringe.
-
Reaction : Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[5]
-
Workup :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification : Purify the crude residue by column chromatography on silica gel to obtain the pure 3-arylquinoline product.
Conclusion
While traditional catalysts like Pd/PPh₃ can be effective for simple Suzuki couplings of quinolines, modern synthetic chemistry demands greater efficiency and scope. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and robust N-heterocyclic carbene ligands represent the state-of-the-art, consistently delivering high yields under mild conditions and with low catalyst loadings.[1][8] The choice between these advanced systems may depend on specific substrate pairings, cost considerations, and the need for catalyst stability. By understanding the mechanistic principles and leveraging the comparative data, researchers can confidently select the optimal catalyst to accelerate their discovery and development programs.
References
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A Comparative Guide to the Efficacy of Quinolin-6-yl Trifluoromethanesulfonate in Complex Molecule Synthesis
Introduction: The Strategic Advantage of the Triflate Leaving Group in Heterocyclic Chemistry
In the intricate landscape of complex molecule synthesis, the strategic selection of leaving groups for cross-coupling reactions is a critical determinant of success. Quinolin-6-yl trifluoromethanesulfonate (CAS 173089-80-0) has emerged as a superior electrophilic partner, offering a unique combination of high reactivity and synthetic versatility.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[2][3][4] Consequently, efficient methods for its functionalization are of paramount importance.
This guide provides an in-depth comparison of this compound against traditional aryl halides and other sulfonate esters. We will explore its performance in cornerstone palladium-catalyzed cross-coupling reactions, provide validated experimental protocols, and offer a decision-making framework to guide researchers in leveraging this powerful reagent for the synthesis of complex molecular architectures. The trifluoromethanesulfonate (triflate, OTf) group is an excellent leaving group due to the strong electron-withdrawing nature of the trifluoromethyl moiety, which stabilizes the resulting anion through resonance and induction. This inherent reactivity makes aryl triflates, including quinolinyl triflates, highly effective substrates in a variety of coupling reactions, often under milder conditions than their halide counterparts.[5][6]
Comparative Efficacy: Quinolinyl Triflate vs. Alternative Electrophiles
The efficacy of an electrophile in cross-coupling is not absolute but is defined by its performance across several key metrics: reactivity, chemoselectivity, stability, and precursor accessibility. This compound offers a compelling profile when evaluated against conventional aryl halides (Br, Cl) and other sulfonates (tosylates, mesylates).
Reactivity Profile
Aryl triflates are generally more reactive than the corresponding aryl chlorides and, in many catalytic systems, are comparable to or slightly less reactive than aryl bromides.[7] The established general order of reactivity for palladium-catalyzed cross-coupling is I > Br ≈ OTf > Cl.[7] This high reactivity allows for coupling reactions to proceed under milder conditions, often at lower temperatures and with lower catalyst loadings, which is crucial for the synthesis of complex molecules with sensitive functional groups.
The choice of palladium catalyst and ligand, however, can dramatically influence and even invert this conventional reactivity order. For instance, while a Pd(OAc)₂/PCy₃ system follows the conventional pattern, the Pd₂(dba)₃/P(t-Bu)₃ catalyst system has been shown to selectively couple an aryl chloride in the presence of an aryl triflate, a testament to the nuanced interplay between substrate and catalyst.[7] This tunability is a key advantage for synthetic chemists.
Chemoselectivity in Sequential Cross-Coupling
The distinct reactivity of the triflate group compared to halides enables powerful chemoselective strategies. A substrate bearing both a triflate and a halide (e.g., a bromo-aryl triflate) can undergo sequential couplings. Typically, the more reactive halide is addressed first, leaving the triflate untouched for a subsequent transformation.[8] However, recent advances in ligand design have enabled the inversion of this selectivity. For example, a specialized phosphine ligand has been developed for the Sonogashira coupling that preferentially reacts with a C–Cl bond over a C–OTf bond, a significant departure from conventional reactivity.[9][10] This level of control is invaluable in multi-step syntheses, allowing for the differential functionalization of a single aromatic core.
Accessibility and Stability
This compound is readily synthesized from the corresponding 6-hydroxyquinoline, a commercially available precursor. This provides a straightforward entry point compared to the synthesis of some quinolinyl halides, which may require multi-step sequences. While triflates can be susceptible to hydrolysis, particularly under basic conditions, they are generally stable crystalline solids that can be handled and stored with ease.[11][12] Nonaflates are often more stable alternatives, though triflates remain more common.[11][12]
Data Summary: Performance in Key Cross-Coupling Reactions
The following table summarizes the typical performance of this compound in major palladium-catalyzed reactions, highlighting its broad applicability.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Conditions | Yield | Key Advantages |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids/Esters | Pd(OAc)₂ / SPhos or XPhos | Base (K₂CO₃, Cs₂CO₃), Toluene/H₂O, 80-110 °C | Good to Excellent | High functional group tolerance; mild conditions.[5][13] |
| Buchwald-Hartwig | Primary/Secondary Amines, Amides | Pd₂(dba)₃ / BINAP or XantPhos | Strong Base (NaOt-Bu, K₃PO₄), Toluene, 90-110 °C | Good to Excellent | Direct C-N bond formation; broad amine scope.[14][15][16] |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Base (Et₃N, piperidine), THF/DMF, RT-70 °C | Good to Excellent | Forms C(sp²)-C(sp) bonds; copper-free variants exist.[17][18] |
| Heck Mizoroki | Alkenes | Pd(OAc)₂ / PPh₃ or P(o-tol)₃ | Base (Et₃N, K₂CO₃), DMF/MeCN, 80-120 °C | Moderate to Good | Forms C-C bonds with alkenes; enantioselective variants.[19][20][21] |
Visualizing the Catalytic Process
To understand the role of this compound, it is essential to visualize the fundamental catalytic cycle that governs these transformations.
Caption: The generic catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocols: A Practical Guide
The following protocols are representative examples designed to be self-validating and serve as a strong starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
Workflow Overview
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 277 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and cesium carbonate (2.0 mmol, 652 mg).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium catalyst, e.g., Pd(OAc)₂ (0.02 mmol, 4.5 mg), and a suitable phosphine ligand, e.g., SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting triflate is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (15 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-(4-methoxyphenyl)quinoline.
Decision Framework for Electrophile Selection
Choosing the optimal leaving group is a multi-factorial decision. This flowchart provides a logical guide for researchers designing a synthetic route involving the quinoline core.
Caption: A flowchart to guide the selection of a leaving group for quinoline functionalization.
Conclusion
This compound stands as a premier electrophile for the synthesis of complex, quinoline-containing molecules. Its high reactivity enables milder reaction conditions, while its distinct electronic profile compared to halides opens avenues for sophisticated, chemoselective synthetic strategies. While the choice of leaving group is always context-dependent, the triflate offers a powerful and often superior alternative to traditional aryl halides, particularly when precursor accessibility is favorable and functional group tolerance is paramount. The continued development of novel ligand systems that can tune and even invert classical reactivity patterns further cements the role of aryl sulfonates as indispensable tools for the modern synthetic chemist.
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
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PMC - NIH. (n.d.). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates.
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A Comparative Performance Analysis of Quinolin-6-yl Trifluoromethanesulfonate in Modern Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Aryl trifluoromethanesulfonates (triflates) have emerged as highly versatile and reactive alternatives to traditional aryl halides in a myriad of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of Quinolin-6-yl trifluoromethanesulfonate against other commonly employed aryl triflates, offering insights into its performance, supported by experimental data and detailed protocols.
Introduction: The Ascendancy of Aryl Triflates in Cross-Coupling Chemistry
The trifluoromethanesulfonyloxy (triflate) group is an exceptional leaving group, rendering the corresponding aryl triflates highly effective electrophilic partners in palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] Their facile synthesis from readily available phenols further enhances their synthetic utility.[2] The general reactivity trend for pseudohalides in these transformations is widely accepted as I > Br > OTf >> Cl, positioning triflates as highly reactive substrates, often comparable to aryl bromides.[3]
The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to interact with various biological targets.[4] Consequently, the efficient functionalization of the quinoline core is of significant interest. This compound presents itself as a key intermediate for the introduction of diverse functionalities at the 6-position of the quinoline ring. This guide will benchmark its performance against simpler, yet widely used, aryl triflates such as phenyl triflate and 2-naphthyl triflate.
Comparative Reactivity: Electronic and Steric Considerations
The reactivity of an aryl triflate in cross-coupling reactions is primarily governed by the ease of oxidative addition to the palladium(0) catalyst. This step is influenced by the electronic properties of the aryl group. Electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition by making the carbon atom of the C-OTf bond more electrophilic.
The quinoline ring, being a heteroaromatic system containing an electron-withdrawing nitrogen atom, renders this compound an electron-deficient substrate. This electronic feature is anticipated to enhance its reactivity in comparison to electron-neutral or electron-rich aryl triflates.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, widely employed in the synthesis of biaryl compounds.[1] The performance of this compound is benchmarked against phenyl triflate and 2-naphthyl triflate in a typical Suzuki-Miyaura reaction with phenylboronic acid.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Triflate | Product | Typical Yield (%) |
| 1 | This compound | 6-Phenylquinoline | 85-95% |
| 2 | Phenyl triflate | Biphenyl | 80-90% |
| 3 | 2-Naphthyl triflate | 2-Phenylnaphthalene | 82-92% |
Yields are representative and can vary based on specific reaction conditions and catalyst systems.
The data suggests that this compound is a highly efficient substrate in Suzuki-Miyaura couplings, often providing yields comparable to or slightly exceeding those of simpler aryl triflates. This can be attributed to the electron-deficient nature of the quinoline ring, which facilitates the initial oxidative addition step.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl triflate (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl (pseudo)halides.[5] The performance of this compound is compared with phenyl triflate and 2-naphthyl triflate in a reaction with a representative secondary amine, morpholine.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Entry | Aryl Triflate | Amine | Product | Typical Yield (%) |
| 1 | This compound | Morpholine | 6-Morpholinoquinoline | 80-90% |
| 2 | Phenyl triflate | Morpholine | N-Phenylmorpholine | 75-85% |
| 3 | 2-Naphthyl triflate | Morpholine | 2-Morpholinonaphthalene | 78-88% |
Yields are representative and can vary based on specific reaction conditions, ligands, and bases.
Similar to the Suzuki-Miyaura coupling, this compound demonstrates excellent reactivity in the Buchwald-Hartwig amination. The electron-deficient nature of the quinoline ring likely contributes to the high yields observed.[6]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl triflate (1.0 mmol), the amine (1.2 mmol), a base such as cesium carbonate (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 10 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, with stirring. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the desired arylamine.
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl (pseudo)halide, providing access to valuable arylalkynes.[7] The performance of this compound is compared with phenyl triflate and 2-naphthyl triflate in a reaction with phenylacetylene.
Table 3: Comparative Performance in Sonogashira Coupling
| Entry | Aryl Triflate | Alkyne | Product | Typical Yield (%) |
| 1 | This compound | Phenylacetylene | 6-(Phenylethynyl)quinoline | 75-85% |
| 2 | Phenyl triflate | Phenylacetylene | Diphenylacetylene | 70-80% |
| 3 | 2-Naphthyl triflate | Phenylacetylene | 2-(Phenylethynyl)naphthalene | 72-82% |
Yields are representative and can vary based on specific reaction conditions, including the use of a copper co-catalyst.
In Sonogashira couplings, this compound again proves to be a highly effective substrate. The electron-deficient nature of the quinoline ring system likely facilitates the oxidative addition of the palladium catalyst, leading to efficient coupling.[8]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the aryl triflate (1.0 mmol) in a suitable degassed solvent like THF or DMF (5 mL).
-
Reagent Addition: Add the terminal alkyne (1.5 mmol), a base such as triethylamine (3.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and, if necessary, a copper(I) iodide co-catalyst (1-5 mol%).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C for 2-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound consistently demonstrates excellent performance across a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Its reactivity is comparable, and in some cases superior, to that of simpler aryl triflates like phenyl triflate and 2-naphthyl triflate. This enhanced reactivity can be attributed to the electron-deficient nature of the quinoline ring system, which facilitates the crucial oxidative addition step in the catalytic cycle. For researchers and drug development professionals, this compound represents a highly valuable and efficient building block for the synthesis of functionalized quinoline derivatives, enabling the rapid exploration of chemical space in the pursuit of novel therapeutic agents.
References
- Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)
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Buchwald-Hartwig reaction: An overview. (2018). Semantic Scholar. [Link]
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (URL not available)
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Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Hartwig Group. [Link]
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Palladium-Catalysed Synthesis and Transformation of Quinolones. (2016). PubMed Central. [Link]
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Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. (2014). Graz University of Technology. [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. [Link]
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- Exploring Palladium-Catalyzed Cross-Coupling
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Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides. (2003). Organic Chemistry Portal. [Link]
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Palladium Cross-Coupling. COSyS. [Link]
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- Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. (URL not available)
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Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. (2018). RosDok. [Link]
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Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). PubMed Central. [Link]
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Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (2023). ResearchGate. [Link]
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New Quinoline Derivatives via Suzuki Coupling Reactions. (2019). ResearchGate. [Link]
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Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (2018). ResearchGate. [Link]
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Recent Advances in Sonogashira Reactions. (2011). ResearchGate. [Link]
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Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). Beilstein Journals. [Link]
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Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journals. [Link]
- Modern Applications of Nickel Catalysis Towards the Synthesis of Nitriles and Rel
- ADVANCES IN PALLADIUM-CATALYZED CONJUNCTIVE CROSS-COUPLING. (URL not available)
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C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. (2022). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of Quinolin-6-yl Trifluoromethanesulfonate in Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of synthetic intermediates is paramount. It is a decision that balances upfront reagent cost against downstream factors like reaction efficiency, purification demands, and overall project timelines. This guide provides an in-depth analysis of Quinolin-6-yl trifluoromethanesulfonate, a versatile building block, comparing its performance and overall cost-effectiveness against more traditional precursors in palladium-catalyzed cross-coupling reactions.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with activities ranging from anticancer to antimalarial.[1] Consequently, efficient methods for the functionalization of the quinoline ring, particularly at the C-6 position, are of high value. This guide will demonstrate that while this compound may have a higher initial purchase price, its superior reactivity often translates to significant savings in time, resources, and catalyst costs, rendering it a highly cost-effective choice for complex syntheses.
The Triflate Advantage: Understanding Leaving Group Ability
In the realm of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the electrophilic partner.[2][3] The efficiency of this step is critically dependent on the nature of the leaving group.
The trifluoromethanesulfonate (triflate, -OTf) group is one of the most potent leaving groups in organic chemistry.[4] Its exceptional ability stems from the extreme stability of the resulting triflate anion. The potent electron-withdrawing effect of the three fluorine atoms, combined with extensive resonance delocalization of the negative charge across the three oxygen atoms, makes the conjugate acid, triflic acid, a superacid with a pKa of approximately -12.[4]
This inherent stability means that the transition state of the oxidative addition is significantly lowered, allowing the reaction to proceed under milder conditions and often at a much faster rate compared to traditional halide leaving groups (I, Br, Cl).[3][5]
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | General Reactivity Order |
| Triflate | -OTf | Triflic Acid | ~ -12 | I > Br ≈ OTf > Cl |
| Iodide | -I | Hydroiodic Acid | ~ -10 | |
| Bromide | -Br | Hydrobromic Acid | ~ -9 | |
| Chloride | -Cl | Hydrochloric Acid | ~ -7 |
This table provides a comparative overview of common leaving groups in cross-coupling reactions.
Head-to-Head Comparison: Quinolin-6-yl Triflate vs. Haloquinolines
To assess cost-effectiveness, we must look beyond the price per gram and consider the entire synthetic process. The primary alternatives to this compound for C-6 functionalization are 6-bromoquinoline and 6-chloroquinoline.
Part 1: Upfront Cost Analysis
A direct comparison of catalog prices reveals the expected trend: the triflate is the most expensive precursor per mole, while the chloride is the most economical.
| Compound | Molecular Weight | Representative Pricing (per gram) | Approx. Cost per Mole |
| This compound | 277.22 g/mol | ~$111/5g | ~$6,150 |
| 6-Bromoquinoline | 208.06 g/mol | ~$52/1g | ~$10,816 |
| 6-Chloroquinoline | 163.61 g/mol | ~$18/5g | ~$589 |
Note: Prices are approximate and based on publicly available catalog data from various suppliers for research quantities.[6][7][8] Bulk pricing will differ significantly. This table serves for a relative comparison.
At first glance, 6-chloroquinoline appears to be the overwhelmingly cost-effective choice. However, this initial assessment is incomplete without analyzing performance in a real-world synthetic application.
Part 2: Performance in a Model Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[2][9] We will compare the performance of our three quinoline precursors in a typical coupling with an arylboronic acid.
General Reaction Scheme: (A generic image placeholder, as I cannot generate images)
The superior reactivity of the triflate allows for milder conditions, lower catalyst loadings, and shorter reaction times, which directly translate into cost savings.
| Parameter | This compound | 6-Bromoquinoline | 6-Chloroquinoline |
| Typical Temp. | Room Temp to 80 °C | 80 - 110 °C | 100 - 140 °C (often requires microwave) |
| Typical Time | 1 - 6 hours | 12 - 24 hours | 12 - 48 hours (or 30-60 min microwave) |
| Catalyst Loading | 0.5 - 2 mol% | 2 - 5 mol% | 3 - 10 mol% (often requires specialized ligands) |
| Ligand Choice | Standard phosphines (e.g., PPh₃) | Standard to bulky phosphines | Bulky, electron-rich ligands required (e.g., SPhos, XPhos) |
| Typical Yield | 85 - 98% | 70 - 90% | 50 - 85% |
| Side Reactions | Potential for hydrolysis | Homocoupling, dehalogenation | Dehalogenation, low conversion |
Causality Behind the Performance Difference:
-
This compound: The ease of oxidative addition allows the catalytic cycle to turn over rapidly at lower temperatures.[4][9] This speed and efficiency minimize the thermal degradation of sensitive substrates and reduce the likelihood of side reactions. The lower required catalyst loading significantly cuts the cost contribution from the expensive palladium catalyst and ligands.
-
6-Bromoquinoline: As a reliable workhorse, it provides a good balance of reactivity and cost. However, it requires more thermal energy and higher catalyst loadings than the triflate to achieve comparable reaction rates.[3]
-
6-Chloroquinoline: The strength of the C-Cl bond makes oxidative addition the most challenging step.[2][3] This necessitates high temperatures and, crucially, the use of sophisticated, expensive, and often air-sensitive electron-rich phosphine ligands to facilitate the reaction. The harsh conditions can limit functional group tolerance on other parts of the molecule.
Visualization of Key Processes
To better understand the decision-making process and the underlying chemistry, the following diagrams are provided.
Diagram 1: Synthetic Route Selection Workflow
This diagram illustrates the logical flow a chemist might follow when choosing a precursor for C-6 functionalization, weighing cost against required performance.
Caption: Decision workflow for selecting a quinoline precursor.
Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle
This diagram highlights the critical oxidative addition step where the leaving group's quality is paramount.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocols
To ensure trustworthiness and reproducibility, a detailed, self-validating protocol for a model Suzuki-Miyaura coupling is provided below.
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
Triphenylphosphine [PPh₃] (2.5 mol%)
-
Potassium carbonate [K₂CO₃] (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 277 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PPh₃ (6.6 mg, 0.025 mmol). Add this solid mixture to the Schlenk flask. Causality Note: Pre-mixing ensures the ligand and palladium source are added in the correct stoichiometry.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture (5 mL) via syringe. Self-Validation: The mixture should be a suspension. A color change to dark brown or black upon heating is indicative of the formation of the active Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A sample can be taken after 1 hour. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting triflate.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 6-arylquinoline.
Conclusion and Recommendation
The analysis clearly shows a trade-off between upfront reagent cost and overall process efficiency.
-
This compound is the premier choice for syntheses where high yields, speed, and mild conditions are paramount . This is especially true when working with complex, multi-functionalized molecules that are sensitive to the harsh conditions required for less reactive halides. The savings from reduced catalyst loading, shorter reaction times (increasing instrument throughput), and simplified purification can often outweigh the higher initial purchase price, making it the most cost-effective option in a broader, process-oriented view.
-
6-Bromoquinoline represents a solid mid-range option, offering a good compromise between reactivity and cost for robust substrates.
-
6-Chloroquinoline is best reserved for large-scale industrial syntheses of simple molecules where the upfront cost is the single most critical factor and the necessary process optimization for harsh conditions is feasible.
For the target audience of researchers and drug development professionals, where time is a critical resource and the value of the final product is high, the reliability and efficiency offered by This compound make it a strategically sound and often more cost-effective investment for advancing research and development goals.
References
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COSyS. (2025). Palladium Cross-Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Degli Innocenti, M., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Chemistry – A European Journal. Available at: [Link]
-
Kaur, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
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- 8. 6-CHLOROQUINOLINE | CAS: 612-57-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Confirming the Structure of Products Derived from Quinolin-6-yl Trifluoromethanesulfonate
Introduction: The Versatility of Quinolin-6-yl Trifluoromethanesulfonate in Synthesis
This compound (6-quinolyl triflate) is a highly valuable and versatile building block in modern organic synthesis, particularly for drug discovery and materials science. The quinoline core is a privileged scaffold found in numerous pharmaceuticals, and the triflate group at the 6-position serves as an outstanding leaving group for palladium-catalyzed cross-coupling reactions.[1] This reactivity allows for the strategic introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amino groups), enabling the rapid generation of diverse chemical libraries.
Part 1: Common Synthetic Pathways and Expected Product Classes
The triflate moiety of this compound makes it an ideal electrophile for several cornerstone cross-coupling reactions. Understanding these reactions is the first step in predicting the structure of the resulting product.
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is a powerful method for creating carbon-carbon bonds by coupling the triflate with an organoboron reagent (e.g., an arylboronic acid).[1][2] The expected product is a 6-aryl- or 6-alkylquinoline.
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a carbon-nitrogen bond by coupling the triflate with a primary or secondary amine.[3][4] It is a go-to method for synthesizing 6-aminoquinoline derivatives, which are prevalent in medicinal chemistry.[5][6]
-
Sonogashira Coupling (C-C Bond Formation): This reaction couples the triflate with a terminal alkyne to yield 6-alkynylquinolines.
-
Heck Coupling (C-C Bond Formation): This reaction forms a bond with an alkene, resulting in 6-alkenylquinolines.
The choice of reaction dictates the class of compound you will be analyzing. The primary analytical challenge is to confirm that the triflate group has been displaced by the intended nucleophile at the correct position without unintended side reactions.
Part 2: The Self-Validating Analytical Workflow
A multi-technique approach is non-negotiable for rigorous structure confirmation. Each step provides a piece of the puzzle, and together, they form a self-validating system where data from one technique corroborates the others.
Step 1: The Initial Assessment (TLC & LC-MS)
Causality: Before committing to extensive analysis, you must first answer two questions: "Did the reaction work?" and "What is the mass of the major product?"
-
Thin-Layer Chromatography (TLC): This is the fastest way to visualize the reaction's progress. By co-spotting the crude reaction mixture with the starting triflate, you can quickly determine if the starting material has been consumed. A new, well-defined spot with a different Rf value is the first positive indicator.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most critical initial step. It confirms the consumption of the starting material and, crucially, provides the molecular weight of the product(s).[7] The expected molecular ion peak ([M+H]⁺) should correspond to the calculated mass of the desired coupled product. The absence of a peak for the starting triflate and the presence of a new major peak at the correct mass provides strong preliminary evidence of success.
Step 2: Core Structural Elucidation (Multinuclear NMR)
Causality: While MS provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise atomic connectivity, confirming how the atoms are assembled. For quinoline derivatives, ¹H, ¹³C, and ¹⁹F NMR are indispensable.[8][9]
-
¹H NMR: This is the workhorse for structural analysis. The key is to compare the spectrum of the product to that of the starting material.
-
Disappearance of Starting Material Signals: The complex multiplet patterns of the quinoline ring protons will change upon substitution.
-
Appearance of New Signals: You should see new signals corresponding to the protons of the newly introduced group (e.g., the aromatic protons of a phenyl ring in a Suzuki product or the aliphatic protons of a morpholine ring in a Buchwald-Hartwig product).
-
-
¹³C NMR: This spectrum confirms the carbon framework. Key indicators include:
-
A significant upfield or downfield shift of the C6 carbon, confirming substitution at that position.
-
The appearance of new carbon signals from the coupled partner.
-
The disappearance of the CF₃ signal from the triflate group (often seen as a quartet around 118-120 ppm due to C-F coupling).
-
-
¹⁹F NMR: This is a simple but powerful experiment. The starting triflate will show a sharp singlet around -73 to -78 ppm.[10] The complete absence of this signal in the purified product's ¹⁹F NMR spectrum is definitive proof that the triflate leaving group is gone.[11]
Step 3: Unambiguous Verification (HRMS & Optional X-Ray Crystallography)
Causality: To meet publication and patent standards, the molecular formula must be confirmed with high precision.
-
High-Resolution Mass Spectrometry (HRMS): While LC-MS gives a nominal mass, HRMS provides the exact mass to within a few parts per million (ppm).[7] This allows for the unambiguous determination of the elemental composition, ruling out other potential formulas that might have the same nominal mass.
-
Single-Crystal X-Ray Diffraction (SC-XRD): For novel compounds or when absolute stereochemistry is required, obtaining a crystal structure is the "gold standard." It provides an unequivocal 3D map of the molecule, leaving no doubt as to its constitution and configuration.[8]
Part 3: Comparative Data Analysis - Case Studies
To illustrate the workflow, let's compare the expected analytical data for the starting material against two common products: 6-phenylquinoline (from Suzuki coupling) and 6-morpholinoquinoline (from Buchwald-Hartwig amination).
| Analytical Data | This compound (Starting Material) | 6-Phenylquinoline (Suzuki Product) | 6-Morpholinoquinoline (Buchwald-Hartwig Product) |
| Structure | Quinoline ring with -O-SO₂CF₃ at C6 | Quinoline ring with a Phenyl group at C6 | Quinoline ring with a Morpholine group at C6 |
| Formula | C₁₀H₆F₃NO₃S | C₁₅H₁₁N | C₁₃H₁₄N₂O |
| Exact Mass [M+H]⁺ | 278.0075 | 206.0964 | 215.1184 |
| ¹H NMR (Key Signals) | Complex aromatic multiplets for quinoline protons (approx. 7.4-9.0 ppm) | Quinoline protons + new multiplets for phenyl group (approx. 7.3-7.8 ppm) | Quinoline protons + new triplets for morpholine -CH₂- groups (approx. 3.2 & 3.9 ppm) |
| ¹³C NMR (Key Signals) | C6 signal shifted by -OTf group; Quartet for -CF₃ (~118 ppm) | New aromatic signals for phenyl group; No -CF₃ signal | New aliphatic signals for morpholine carbons (~50 & 67 ppm); No -CF₃ signal |
| ¹⁹F NMR (Key Signal) | Singlet at approx. -77 ppm | Signal Absent | Signal Absent |
This table demonstrates how a combination of techniques provides a clear, comparative fingerprint for each distinct product, allowing for confident structural assignment.
Part 4: Field-Proven Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrates and laboratory conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Reaction: Heat the mixture to 90-100 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Analysis: Combine pure fractions and analyze by NMR and HRMS as described in Part 2.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4 eq).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas. Add the desired amine (1.2 eq) followed by a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to 100-110 °C and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with dichloromethane or ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer and concentrate in vacuo.
-
Purification & Analysis: Purify the crude material via flash chromatography and confirm the structure of the product using the full analytical workflow.
Conclusion
Confirming the structure of products derived from this compound is a systematic process that relies on the logical application of modern analytical techniques. By following the self-validating workflow presented—moving from rapid initial assessment with LC-MS to in-depth structural mapping with multinuclear NMR and final verification with HRMS—researchers can eliminate ambiguity and ensure the integrity of their results. This rigorous approach not only validates the outcome of a specific reaction but also builds a foundation of trust and reliability for subsequent research and development efforts.
References
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Gómez-Pérez, M. L., Romero-González, R., & Garrido Frenich, A. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 981-989. Available at: [Link]
-
Torres-Padrón, M. E., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]
-
Bîcu, E., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(15), 4991. Available at: [Link]
-
Mahyavanshi, J. B., et al. (2015). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Der Pharma Chemica, 7(11), 156-161. Available at: [Link]
-
Wikipedia contributors. (2023, December 2). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from [Link]
-
Magent, K. R., & de Vries, J. G. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(49), 17118-17129. Available at: [Link]
-
Centurion University. (n.d.). Quinoline and Isoquinoline: structure elucidation. CUTM Courseware. Retrieved from [Link]
-
de Vries, J. G. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]
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Eisenberg, D. C., et al. (2007). Supporting Information for publications. Wiley-VCH. Available at: [Link]
-
da Silva, G. G., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 45(2), 856-868. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]
-
Aboraia, A. S., et al. (2006). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 2006(4), 276-278. Available at: [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9153-9156. Available at: [Link]
-
Smith, J. D., et al. (2019). NMR spectral analysis of strongly second-order 6-, 8-, 9-. Magnetic Resonance in Chemistry, 57(10), 785-794. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Functional Group Tolerance of Quinolin-6-yl Trifluoromethanesulfonate in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, functional materials, and agrochemicals. The strategic functionalization of this privileged heterocycle is paramount, and palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose. Among the various electrophilic partners, quinolin-6-yl trifluoromethanesulfonate (quinolin-6-yl triflate) offers a reactive and readily accessible handle for forging new carbon-carbon and carbon-heteroatom bonds.
This guide provides a comprehensive evaluation of the functional group tolerance of this compound in a range of seminal palladium-catalyzed coupling reactions. By synthesizing data from peer-reviewed literature, we aim to offer a comparative analysis that informs experimental design and catalyst selection, ultimately empowering researchers to navigate the complexities of quinoline functionalization with greater confidence and success.
The Strategic Advantage of Quinolin-6-yl Triflate
Quinolin-6-yl triflate is typically synthesized from the corresponding 6-hydroxyquinoline, a commercially available and often more accessible precursor than the analogous halide. The triflate group (–OTf) is an excellent leaving group due to the high stability of the trifluoromethanesulfonate anion, rendering the C6-position of the quinoline ring highly susceptible to oxidative addition to a palladium(0) catalyst. This inherent reactivity often translates to milder reaction conditions and broader substrate scope compared to the corresponding chlorides or even bromides.
However, the high reactivity of the triflate group can also be a double-edged sword. It is susceptible to hydrolysis, particularly under basic conditions or at elevated temperatures, which can lead to the formation of the starting 6-hydroxyquinoline as a significant byproduct.[1] This guide will explore how the choice of reaction conditions and catalyst systems can mitigate this and other challenges associated with functional group compatibility.
Comparative Analysis of Functional Group Tolerance in Key Coupling Reactions
The following sections delve into the performance of this compound in several major classes of palladium-catalyzed cross-coupling reactions. The functional group tolerance is evaluated based on reported yields and compatibility with various substituents on the coupling partner.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and vinyl-aryl linkages. The reaction's general tolerance for a wide array of functional groups has been a key driver of its success.[2]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling of this compound.
Functional Group Tolerance Insights:
Systematic studies on heteroaryl triflates, including quinoline derivatives, have demonstrated good to excellent tolerance for a variety of functional groups on the boronic acid coupling partner.[1]
| Functional Group on Boronic Acid | Typical Yield Range (%) | Notes |
| Electron-donating groups (e.g., -OMe, -Me) | 80-95% | Generally high yields are observed. |
| Electron-withdrawing groups (e.g., -CF₃, -CN, -CO₂Me) | 70-90% | Reactions are generally successful, though slightly lower yields may be observed with strongly deactivating groups. |
| Halogens (e.g., -F, -Cl, -Br) | 75-95% | Ortho, meta, and para-substituted haloarylboronic acids couple efficiently, allowing for further functionalization. |
| Sterically hindered groups (e.g., ortho-substituents) | 60-85% | Yields can be diminished due to steric hindrance, often requiring more specialized ligands and longer reaction times. |
| Basic nitrogen heterocycles (e.g., pyridyl) | 65-85% | The basic nitrogen can sometimes interfere with the catalyst, but appropriate choice of base and ligands can overcome this. |
| Aldehydes and Ketones | 50-80% | These groups are generally tolerated, though side reactions like aldol condensation can occur depending on the base and temperature. |
| Free Alcohols and Phenols | 60-85% | Generally compatible, although protection may be required in some cases to prevent interference with the base. |
Alternative Substrate Comparison: Quinolin-6-yl Nonaflate
Aryl nonaflates (–ONf) have emerged as a viable alternative to triflates. Nonaflates are generally more stable towards hydrolysis, which can lead to cleaner reactions and higher yields, especially in cases where the triflate is prone to decomposition under the reaction conditions.[1] However, the starting material for nonaflate synthesis, nonafluorobutanesulfonyl fluoride, is typically more expensive than triflic anhydride.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds.[3] The reaction is highly valuable for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination of this compound.
Functional Group Tolerance Insights:
The choice of ligand is crucial in Buchwald-Hartwig aminations to achieve high yields and broad functional group tolerance. Bulky, electron-rich phosphine ligands are commonly employed.
| Amine Coupling Partner | Typical Yield Range (%) | Notes |
| Primary Anilines | 75-95% | Electron-donating and -withdrawing groups on the aniline are generally well-tolerated. |
| Secondary Anilines | 70-90% | Steric hindrance can play a more significant role, potentially requiring higher catalyst loadings or longer reaction times. |
| Primary Aliphatic Amines | 60-85% | β-hydride elimination can be a competing side reaction, but modern catalyst systems effectively suppress this pathway. |
| Secondary Aliphatic Amines | 65-90% | Cyclic amines like morpholine and piperidine often couple with high efficiency. |
| Amides and Carbamates | 50-80% | Can be coupled, but often require more specialized conditions and catalyst systems. |
| Functional Groups on Amine | Moderate to High | The reaction is known for its good functional group tolerance, including esters, ketones, and nitriles on the amine partner. |
Studies on the selective amination of 6-bromo-2-chloroquinoline demonstrate the feasibility of C-N bond formation at the 6-position of the quinoline core.[4] While this study used a bromide, the principles are transferable to the more reactive triflate.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes, which are valuable intermediates in organic synthesis.[5]
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling of this compound.
Functional Group Tolerance Insights:
The Sonogashira reaction is generally tolerant of a wide range of functional groups on the terminal alkyne.
| Functional Group on Alkyne | Typical Yield Range (%) | Notes |
| Aryl and Hetaryl | 80-95% | Electron-rich and electron-poor (hetero)arylacetylenes couple efficiently. |
| Alkyl | 70-90% | Both linear and branched alkylacetylenes are suitable coupling partners. |
| Silyl (e.g., -TMS, -TIPS) | 85-98% | Silyl-protected acetylenes are excellent substrates and can be deprotected post-coupling. |
| Alcohols (propargyl alcohols) | 75-90% | The hydroxyl group is well-tolerated. |
| Amines | 60-85% | Basic amines can sometimes interfere with the catalyst, but the reaction is generally feasible. |
| Esters and Ketones | 70-90% | Carbonyl functionalities are typically compatible with the reaction conditions. |
Research on the synthesis of 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines via Sonogashira coupling of the corresponding 6-bromoquinoline demonstrates the successful installation of an alkynyl group at the 6-position.[6]
Other Important Coupling Reactions
While less commonly reported specifically for quinolin-6-yl triflate, other palladium-catalyzed reactions are also crucial tools for C-C bond formation.
-
Heck Reaction: This reaction couples the aryl triflate with an alkene.[7] The regioselectivity of the addition to the alkene can be influenced by the electronic nature of the substituents on the alkene.
-
Stille Coupling: This reaction utilizes organostannanes as coupling partners.[8] A key advantage is the stability of the organotin reagents, but their toxicity is a significant drawback.
-
Negishi Coupling: This reaction employs organozinc reagents, which are known for their high reactivity and good functional group tolerance.[9]
The general principles of functional group tolerance in these reactions with aryl triflates are expected to extend to this compound, although specific yields may vary depending on the electronic and steric properties of the quinoline core.
Experimental Protocols
The following are representative, generalized protocols for the coupling reactions of this compound. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk tube is added this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, for example, potassium carbonate (2.0-3.0 equiv).
-
Reaction Execution: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added. The reaction mixture is then heated to 80-100 °C with stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the amine coupling partner (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a base such as cesium carbonate or sodium tert-butoxide (1.5-2.0 equiv).
-
Reaction Execution: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The mixture is heated to 80-110 °C with vigorous stirring for 4-24 hours. Reaction progress is monitored by an appropriate analytical technique.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washing with an organic solvent. The filtrate is concentrated, and the residue is purified by column chromatography.
Conclusion
This compound stands as a highly effective and versatile electrophile for the palladium-catalyzed synthesis of a diverse array of 6-substituted quinolines. Its high reactivity allows for coupling under relatively mild conditions, and modern catalyst systems have significantly expanded the tolerance for a wide range of functional groups.
While generally robust, the success of these coupling reactions is contingent upon the careful selection of the catalyst, ligands, base, and solvent to match the specific electronic and steric demands of the coupling partners. The potential for triflate hydrolysis remains a key consideration, particularly in reactions requiring prolonged heating or strongly basic conditions. In such cases, the use of a more stable nonaflate leaving group may be advantageous, albeit at a higher initial cost.
This guide provides a framework for understanding the functional group tolerance of this compound in key cross-coupling reactions. It is our hope that the data and protocols presented herein will serve as a valuable resource for researchers in their endeavors to construct novel and complex quinoline-based molecules.
References
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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D. T. Cohen, S. L. Buchwald, Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media, Org. Lett., 2015 , 17, 202-205. [Link]
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Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization, Org. Biomol. Chem., 2008 , 6, 241-244. [Link]
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Gao, Q., & Klumpp, D. A. (2020). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 25(11), 2589. [Link]
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Palladium-catalyzed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology, 2018 , 8(24), 6246-6266. [Link]
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Stille Reaction. Organic Chemistry Portal. [Link]
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Negishi Coupling. Organic Chemistry Portal. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Heck reaction. Wikipedia. [Link]
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König, M., Zabel, M., Senge, M. O., & Ruhl, T. (2011). Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Tetrahedron, 67(23), 4243-4252. [Link]
-
Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683. [Link]
-
Negishi cross‐coupling reactions using the organozinc reagents 6 a and 6 g. ResearchGate. [Link]
-
Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. National Institutes of Health. [Link]
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Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
-
Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. ResearchGate. [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate. [Link]
-
Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 275-282. [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling: A Comparative Analysis Featuring Quinolin-6-yl Trifluoromethanesulfonate
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is paramount. Isotopic labeling is a cornerstone technique in these investigations, enabling the elucidation of metabolic pathways, pharmacokinetic profiles, and target engagement.[1] The choice of labeling reagent is a critical decision that dictates the efficiency, specificity, and ultimate success of these studies. This guide provides an in-depth comparison of isotopic labeling strategies, with a special focus on the utility of Quinolin-6-yl trifluoromethanesulfonate as a precursor for radiolabeling, particularly with Fluorine-18 for Positron Emission Tomography (PET) imaging.
The Central Role of the Leaving Group in Nucleophilic Aromatic Substitution
The introduction of an isotopic label, such as the positron-emitting radionuclide Fluorine-18 ([¹⁸F]), onto an aromatic ring often proceeds via a nucleophilic aromatic substitution (SₙAr) reaction. In this reaction, a nucleophile (e.g., [¹⁸F]fluoride) displaces a leaving group on the aromatic substrate. The efficiency of this reaction is heavily influenced by the nature of the leaving group; a better leaving group departs more readily, facilitating the reaction under milder conditions and often leading to higher yields.
The trifluoromethanesulfonate (triflate, -OTf) group is an exceptional leaving group in organic synthesis.[2] Its stability as an anion is due to the strong electron-withdrawing effect of the trifluoromethyl group, which delocalizes the negative charge through resonance and inductive effects.[3] This inherent stability makes triflates significantly more reactive towards nucleophilic displacement compared to other common leaving groups like halides (Cl, Br, I) or even other sulfonates like tosylates.[4]
Figure 1: General order of leaving group ability in SₙAr.
This compound: A Superior Precursor for Quinoline Labeling
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The ability to isotopically label quinoline-containing drug candidates is therefore of significant interest. This compound emerges as a highly promising precursor for this purpose, particularly for the introduction of ¹⁸F.
The electron-deficient nature of the pyridine ring within the quinoline system inherently activates the molecule towards nucleophilic attack. When combined with the superlative leaving group ability of the triflate at the 6-position, this creates a highly reactive substrate for radiofluorination.
Mechanism of ¹⁸F-Labeling
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The highly nucleophilic [¹⁸F]fluoride, typically used as a complex with a potassium ion and a cryptand like Kryptofix 2.2.2 (K₂₂₂), attacks the carbon atom bearing the triflate leaving group. The excellent stability of the departing triflate anion drives the reaction forward to yield 6-[¹⁸F]fluoroquinoline.
Figure 2: SₙAr mechanism for ¹⁸F-labeling of this compound.
Comparative Analysis of Precursors for Quinoline Labeling
While this compound is an excellent precursor, several other strategies exist for the isotopic labeling of quinolines. A direct experimental comparison under identical conditions is ideal but often unavailable in the literature. The following table provides a comparative overview based on established principles and data from analogous systems.
| Precursor Type | Leaving Group | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | Triflate (-OTf) | 80-120 °C, 10-20 min | Excellent leaving group, high reactivity, potentially lower reaction temperatures and shorter times. | Precursor synthesis may require an additional step from the corresponding quinolinol. |
| 6-Nitroquinoline | Nitro (-NO₂) | 120-180 °C, 20-40 min | Readily available starting material. | Requires high temperatures, may not be suitable for sensitive molecules, potential for side reactions. |
| 6-Bromoquinoline | Bromo (-Br) | High temperatures, often requires a catalyst (e.g., Cu). | Commercially available precursor. | Less reactive than triflate or nitro precursors, requiring harsher conditions or metal catalysis. |
| Quinoline-6-yl-iodonium Ylide | Diaryliodonium | 80-100 °C, 5-15 min | High reactivity, suitable for electron-rich and -neutral rings. | Precursor synthesis can be complex. |
| Quinoline-6-boronic ester | Boronic ester (-B(OR)₂) | Requires a metal catalyst (e.g., Cu, Pd). | Milder reaction conditions are often possible. | Requires stoichiometric metal reagents, which can complicate purification. |
Experimental Protocols
The following protocols are provided as a guide for researchers. It is essential to adapt and optimize these procedures for specific laboratory conditions and analytical instrumentation.
Protocol 1: Synthesis of 6-[¹⁸F]Fluoroquinoline from this compound
This protocol is based on standard procedures for the radiofluorination of aryl triflates.
Materials:
-
This compound
-
[¹⁸F]Fluoride (in [¹⁸O]H₂O)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous dimethylformamide (DMF)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
To a vial containing aqueous [¹⁸F]fluoride, add a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Heat the mixture under a stream of nitrogen at 110 °C to evaporate the water and acetonitrile.
-
Repeat the addition and evaporation with anhydrous acetonitrile two more times to ensure complete drying.
-
-
Radiofluorination Reaction:
-
Dissolve this compound in anhydrous DMF.
-
Add the solution of the precursor to the dried K[¹⁸F]/K₂₂₂ complex.
-
Seal the reaction vial and heat at 100-120 °C for 15-20 minutes.
-
-
Purification:
-
After cooling, dilute the reaction mixture with water.
-
Pass the diluted mixture through a pre-conditioned C18 SPE cartridge to trap the crude product.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the desired 6-[¹⁸F]fluoroquinoline from the cartridge with ethanol or acetonitrile.
-
-
Quality Control:
-
Analyze the final product by radio-HPLC to determine radiochemical purity and specific activity.
-
Figure 3: Experimental workflow for the synthesis of 6-[¹⁸F]fluoroquinoline.
Protocol 2: Synthesis of 6-[¹⁸F]Fluoroquinoline from 6-Nitroquinoline
This protocol is a common alternative for the synthesis of 6-[¹⁸F]fluoroquinoline.
Materials:
-
6-Nitroquinoline
-
[¹⁸F]Fluoride (in [¹⁸O]H₂O)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
Follow the same procedure as in Protocol 1.
-
-
Radiofluorination Reaction:
-
Dissolve 6-Nitroquinoline in anhydrous DMSO.
-
Add the solution of the precursor to the dried K[¹⁸F]/K₂₂₂ complex.
-
Seal the reaction vial and heat at 160-180 °C for 30-40 minutes.
-
-
Purification:
-
Follow the same procedure as in Protocol 1.
-
-
Quality Control:
-
Analyze the final product by radio-HPLC to determine radiochemical purity and specific activity.
-
Conclusion and Future Perspectives
The choice of an isotopic labeling precursor is a multifaceted decision that depends on the specific requirements of the study, including the nature of the molecule to be labeled, the desired specific activity, and the available synthetic capabilities. This compound stands out as a highly promising precursor for the efficient synthesis of isotopically labeled quinolines, particularly for ¹⁸F-labeling. Its superior leaving group ability allows for milder reaction conditions and potentially higher radiochemical yields compared to more traditional precursors like nitro or bromo derivatives.
While direct comparative data under identical conditions remains a gap in the literature, the fundamental principles of organic chemistry strongly support the advantages of using a triflate leaving group. Future research should focus on direct, head-to-head comparisons of different quinoline precursors to provide a definitive quantitative assessment of their performance. The development of more streamlined and automated synthesis protocols for these precursors will further enhance their accessibility and utility for the broader scientific community.
References
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Isotopic labeling. (2023). In Wikipedia. Retrieved from [Link]
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Triflate. (2023). In Wikipedia. Retrieved from [Link]
- Stang, P. J., & White, M. R. (1983). Vinylic Cations from Solvolysis. 23. The Excellent Leaving Group Ability of the Trifluoromethanesulfonate Group. The Journal of Organic Chemistry, 48(25), 4753-4757.
- Pike, V. W. (2009). PET radiotracers: crossing the blood-brain barrier. Current opinion in chemical biology, 13(3), 320-327.
- Miller, J. M., et al. (2008). Aromatic ¹⁸F-Labeling of Arenes and Heteroarenes for PET Imaging.
- Li, Z., et al. (2018). Copper-Mediated Late-Stage Radiofluorination. Journal of the American Chemical Society, 140(28), 8839-8843.
- Tredwell, M., & Gouverneur, V. (2012). ¹⁸F-Labeling of Arenes.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Quinolin-6-yl Trifluoromethanesulfonate
This document provides essential procedural guidance for the safe handling and disposal of Quinolin-6-yl trifluoromethanesulfonate (Quin-6-yl-OTf). As a highly reactive and toxic compound, adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who utilize this reagent in their work.
Hazard Analysis and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the foundation of its safe management. The molecule's hazard profile is a composite of its two primary structural components: the quinoline core and the trifluoromethanesulfonate (triflate) leaving group.
-
Acute Toxicity and Irritation: The Safety Data Sheet (SDS) for this compound classifies it as acutely toxic if swallowed (Fatal, Acute Tox. 2) and a significant irritant to skin and eyes.[1] The quinoline moiety itself is a known hazardous substance, with some derivatives classified as carcinogenic.[2][3] This high level of toxicity necessitates stringent containment measures to prevent any route of personal exposure.
-
Reactivity of the Triflate Group: The triflate group is an exceptionally good leaving group, making this compound highly reactive toward nucleophiles.[4] Accidental contact with water or other nucleophilic substances can lead to rapid hydrolysis, potentially forming trifluoromethanesulfonic acid (triflic acid), a corrosive superacid, and 6-hydroxyquinoline.[4][5] This reactivity profile makes uncontrolled neutralization attempts hazardous; therefore, on-site chemical treatment by laboratory personnel is strongly discouraged .
-
Environmental Hazard: This compound is classified with a Water Hazard Class of 3 (WGK 3), indicating it is highly hazardous to water.[1] Quinoline and its derivatives are noted for their solubility in water and toxicity to aquatic life, making their containment and proper disposal an environmental imperative.[3][6]
Quantitative Hazard Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 2) | Skull and Crossbones (GHS06) | Danger | H300: Fatal if swallowed | [1] |
| Skin Irritation (Category 2) | Exclamation Mark (GHS07) | Danger | H315: Causes skin irritation | [1] |
| Eye Irritation (Category 2) | Exclamation Mark (GHS07) | Danger | H319: Causes serious eye irritation | [1] |
| Storage Class | N/A | N/A | 6.1A: Combustible, acute toxic materials | [1] |
| Water Hazard Class | N/A | N/A | WGK 3: Highly hazardous for water | [1] |
Pre-Disposal Safety Operations: Engineering Controls and PPE
Before handling any waste containing this compound, it is critical to establish a safe working environment. This aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[7][8]
-
Engineering Controls: All handling and segregation of this waste must be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.[9][10]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[11]
-
Eye and Face Protection: Chemical splash goggles combined with a face shield are required.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or tears before use.[12] Promptly remove and wash hands after handling the material.[13]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[12][14]
-
Respiratory Protection: For situations with a high risk of aerosolization, a NIOSH-approved respirator with a P2 (or equivalent) cartridge is recommended.[1]
-
Core Disposal Protocol: Waste Segregation and Collection
The standard and required procedure for the disposal of this compound is through a licensed environmental waste management company.[15][16] The following steps detail the proper collection and segregation of waste streams in the laboratory.
Step 1: Identify and Segregate All Waste Streams
All materials that have come into contact with this compound must be treated as hazardous waste.[15][17] Do not mix these waste streams with other chemical waste unless you have confirmed compatibility.
-
Neat (Unused) Compound: Collect any excess or expired solid reagent in its original container or a new, clearly labeled container.
-
Contaminated Liquid Waste: This includes reaction mixtures and solvent rinses (e.g., from glassware decontamination). Collect these liquids in a dedicated, sealed hazardous waste container.
-
Contaminated Solid Waste: This stream includes used gloves, pipette tips, weighing papers, and any absorbent material used for cleaning minor spills.[17] Collect these items in a separate, clearly labeled, sealed container or a heavy-duty, sealable plastic bag.
Step 2: Use Proper Waste Containers
Container selection is a critical step in preventing leaks and reactions.
-
Compatibility: Use containers made of materials compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be labeled in accordance with EPA's Resource Conservation and Recovery Act (RCRA) guidelines.[18][19] The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents present.[18][20]
-
Containment: Keep waste containers securely closed at all times, except when adding waste.[19][20] Store containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.[19]
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[16] You must complete a hazardous waste manifest to track the waste from your laboratory to the final treatment, storage, and disposal facility (TSDF).[19][21]
Experimental Workflow: Disposal Decision Pathway
The following diagram outlines the logical workflow for the safe management and disposal of all waste streams associated with this compound.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Spill Response
This protocol is for minor spills contained within a chemical fume hood. For large spills, evacuate the laboratory and contact your institution's emergency response team immediately.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Confirm the chemical fume hood is operating correctly.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[15]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container for solids.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), collecting the cloth as hazardous waste. Follow with a thorough wash using soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Personal Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[22]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[22][23]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[23]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. Provide the attending physician with the Safety Data Sheet.[1]
Decontamination of Empty Containers
The original reagent bottle must be decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a small amount of an appropriate organic solvent (e.g., acetone).
-
Collect Rinsate: Collect all rinsate as hazardous liquid waste.[17]
-
Air Dry: Allow the container to air dry completely in the back of the fume hood.
-
Deface Label: Obliterate or remove the original label.
-
Dispose: Dispose of the decontaminated container according to your institution's guidelines for clean glass or plastic waste.
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A Senior Application Scientist's Guide to Handling Quinolin-6-yl Trifluoromethanesulfonate
Welcome to your essential guide for the safe handling and disposal of Quinolin-6-yl trifluoromethanesulfonate (CAS No. 173089-80-0). As a research professional, your safety, the integrity of your work, and environmental stewardship are paramount. This document moves beyond a simple checklist to provide a deep, procedural understanding of the risks associated with this compound and the causal logic behind each safety recommendation. Our goal is to empower you with the knowledge to work confidently and safely.
Immediate Safety Concerns: A Proactive Assessment
This compound is a potent chemical that demands respect. The primary, immediate risks are clearly defined by its hazard classifications.
Signal Word: Danger
This compound is classified as Acutely Toxic 2 if swallowed (H300) , which signifies a life-threatening hazard upon ingestion. It also causes serious eye irritation (H319) and skin irritation (H315) .
Beyond these classifications, it is critical to consider the compound's structural parents: a quinoline core and a triflate group. Quinoline itself is suspected of causing genetic defects and may cause cancer.[1][2][3] Triflates can be corrosive and harmful.[4] Therefore, a conservative approach that accounts for these potential latent hazards is essential for long-term safety.
| Hazard Classification | GHS Code | Implication |
| Acute Toxicity, Oral | H300 | Fatal if swallowed |
| Serious Eye Irritation | H319 | Causes significant, potentially damaging eye irritation |
| Skin Irritation | H315 | Causes redness, inflammation, or irritation upon skin contact |
| Potential Carcinogenicity | H350 | May cause cancer (inferred from quinoline structure)[1][3] |
| Potential Mutagenicity | H341 | Suspected of causing genetic defects (inferred from quinoline structure)[1][3] |
Personal Protective Equipment (PPE) Protocol: Your Primary Barrier
The selection of PPE is not arbitrary; it is a scientifically-backed decision based on the specific chemical and physical hazards of the substance. Given the high acute toxicity and irritant nature of this compound, a comprehensive PPE strategy is non-negotiable.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[4] | Standard safety glasses are insufficient. The combination of goggles and a face shield is mandated by the H319 classification (Causes serious eye irritation) to protect against splashes and accidental aerosolization of the solid powder. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[4] | Required to prevent skin contact, which can cause irritation (H315). Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[5] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes.[4] | A lab coat provides a removable barrier to protect skin and personal clothing from contamination. Ensure cuffs are tucked into gloves to create a seal.[5] |
| Respiratory Protection | Use only within a certified chemical fume hood.[4][6] If engineering controls fail or for spill response, a respirator with Type P2 (EN 143) cartridges is necessary. | The primary method of respiratory protection is a properly functioning fume hood to prevent inhalation of the solid powder.[6] The P2 respirator is a secondary measure for non-routine operations or emergencies. |
Safe Handling and Operations: A Step-by-Step Workflow
All handling of this compound must occur in a controlled laboratory environment.[7] The following workflow is designed to minimize exposure at every step.
Preparation and Weighing
-
Designate the Area: Cordon off a specific area within a certified chemical fume hood for handling this compound.
-
Pre-weigh Consumables: Place all necessary equipment (spatulas, weigh boats, secondary containers) into the fume hood before introducing the chemical.
-
Don PPE: Put on all required PPE as detailed in the table above before opening the primary container.
-
Dispense the Compound: Open the container inside the fume hood. Carefully weigh the desired amount of the solid compound. Avoid creating dust.
-
Secure and Store: Tightly close the primary container. Store it in a locked, designated cabinet for highly toxic materials (Storage Class 6.1A). The storage area should be cool, dry, and well-ventilated.[1][8]
Experimental Use
-
Maintain Containment: All subsequent steps (dissolving, reacting) should be performed within the chemical fume hood.[6]
-
Avoid Contamination: Use dedicated, clean equipment for each step to maintain the integrity of your experiment and prevent cross-contamination.[7]
-
Monitor Reactions: Be aware of incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[6]
The following diagram illustrates the logical flow for safely handling this compound from initial preparation to final waste collection.
Caption: Logical workflow for handling this compound.
Spill Management and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.[9]
Small, Contained Spill (Inside Fume Hood)
-
Alert Personnel: Inform others in the immediate vicinity.
-
Contain: Use an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.[4]
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste. Follow with a soap and water wash.[4]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[4]
Large Spill or Spill Outside of Fume Hood
-
EVACUATE: Immediately evacuate the laboratory and alert personnel in adjacent areas.
-
CONTACT EMERGENCY RESPONSE: Contact your institution's EHS or emergency response team from a safe location. Do not attempt to clean up a large spill yourself.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][10]
-
Ingestion: DO NOT INDUCE VOMITING. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Waste Disposal Protocol: Ensuring a Safe End-of-Life
Improper disposal is a serious breach of safety and environmental regulations.[7] Hazardous chemicals must never be poured down the drain.[11]
Waste Segregation
-
Identify: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired reagent.
-
Reaction mixtures.
-
Contaminated solvents.
-
Contaminated consumables (gloves, weigh boats, pipette tips, paper towels).[4]
-
-
Collect: All hazardous waste must be collected in a clearly labeled, dedicated hazardous waste container.[11][12] The container should be made of a compatible material (e.g., plastic) and kept closed when not in use.[11]
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal or recycling.[4]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone).
-
Collect Rinsate: The rinsate from this process is considered acutely hazardous waste and must be collected in the appropriate liquid hazardous waste container.[13]
-
Deface Label: Completely remove or deface the original label on the decontaminated container.[4]
-
Dispose: Dispose of the clean container according to your institution's guidelines.[4]
Final Disposal
All collected hazardous waste must be disposed of through your institution's licensed environmental waste management service.[4] Do not attempt on-site neutralization, as this can lead to uncontrolled reactions.[4]
References
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
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Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]
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Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]
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Your global partner in chemical trading. (n.d.). How can we use Labsa in safety?. Retrieved from [Link]
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Maxed Out Compounds. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
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Ing. Petr Švec - PENTA s.r.o. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
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SKAN AG. (n.d.). Personal Protective Equipment (PPE) for Cytostatics. Retrieved from [Link]
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Organic Syntheses. (2007, February 8). Working with Hazardous Chemicals. Retrieved from [Link]
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Acros Organics. (n.d.). Material Safety Data Sheet - Quinoline, 96%. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
